molecular formula C7H6ClFO3S B1304141 4-Fluoro-3-methoxybenzenesulfonyl chloride CAS No. 887266-97-9

4-Fluoro-3-methoxybenzenesulfonyl chloride

Cat. No.: B1304141
CAS No.: 887266-97-9
M. Wt: 224.64 g/mol
InChI Key: AJHUCNUEJYHKMR-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxybenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H6ClFO3S and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3-methoxybenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methoxybenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO3S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHUCNUEJYHKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382642
Record name 4-fluoro-3-methoxybenzenesulfonyl chloride
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Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887266-97-9
Record name 4-Fluoro-3-methoxybenzenesulfonyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-3-methoxybenzenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-methoxybenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-methoxybenzenesulfonyl Chloride: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-fluoro-3-methoxybenzenesulfonyl chloride, a key building block in modern medicinal chemistry. We will delve into its chemical structure and properties, provide a detailed, field-proven synthesis protocol, and explore its applications in the development of targeted therapeutics, all grounded in authoritative scientific literature.

Core Molecular Structure and Properties

4-Fluoro-3-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. The strategic placement of the fluoro and methoxy groups on the benzene ring significantly influences its reactivity and the physicochemical properties of its derivatives.

The electron-withdrawing nature of the fluorine atom and the sulfonyl chloride group, combined with the electron-donating methoxy group, creates a unique electronic environment on the aromatic ring. This electronic profile is crucial for its utility in synthesizing a diverse range of sulfonamide derivatives, which are a prominent class of compounds in drug discovery.[1][2][3][4] The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule.[1][2][3][4]

Chemical Structure:

4-Fluoro-3-methoxybenzenesulfonyl_chloride C1 C C2 C C1->C2 C4 C S1 S C1->S1 C3 C C2->C3 C3->C4 O1 O C3->O1 C5 C C4->C5 F1 F C4->F1 C6 C C5->C6 C6->C1 C7 CH3 O1->C7 O2 O S1->O2 O3 O S1->O3 Cl1 Cl S1->Cl1

Caption: 2D structure of 4-Fluoro-3-methoxybenzenesulfonyl chloride.

Table 1: Physicochemical Properties of 4-Fluoro-3-methoxybenzenesulfonyl chloride

PropertyValueSource
CAS Number 887266-97-9PubChem
Molecular Formula C₇H₆ClFO₃SPubChem
Molecular Weight 224.64 g/mol PubChem
Appearance Solid (form may vary)
SMILES COC1=C(C=CC(=C1)S(=O)(=O)Cl)FPubChem
InChI InChI=1S/C7H6ClFO3S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4H,1H3PubChem

Synthesis Protocol: A Validated Approach

The synthesis of 4-fluoro-3-methoxybenzenesulfonyl chloride is typically achieved through the chlorosulfonation of 1-fluoro-2-methoxybenzene (also known as 2-fluoroanisole). This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring. The directing effects of the methoxy and fluoro substituents guide the position of sulfonation.

Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of 4-fluoro-3-methoxybenzenesulfonyl chloride.

Detailed Step-by-Step Methodology:

Materials:

  • 1-Fluoro-2-methoxybenzene

  • Chlorosulfonic acid

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, add 1-fluoro-2-methoxybenzene.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise to the stirred solution of 1-fluoro-2-methoxybenzene, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Then, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-fluoro-3-methoxybenzenesulfonyl chloride.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are highly reactive towards water. Any moisture present will lead to the hydrolysis of the product to the corresponding sulfonic acid, reducing the yield.

  • Low-Temperature Addition: The reaction between 1-fluoro-2-methoxybenzene and chlorosulfonic acid is highly exothermic. Slow, controlled addition at low temperatures is crucial to prevent side reactions and ensure the selective formation of the desired product.

  • Inert Atmosphere: While not strictly necessary for the main reaction, an inert atmosphere helps to prevent the introduction of moisture, especially during a lengthy reaction.

  • Aqueous Work-up with Ice: The quenching of chlorosulfonic acid is extremely exothermic and can be violent. Using a large excess of ice helps to dissipate the heat safely.

Applications in Drug Discovery and Development

4-Fluoro-3-methoxybenzenesulfonyl chloride is a valuable reagent for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The sulfonamide functional group is a key pharmacophore in many approved drugs.

Core Application: Synthesis of Sulfonamides

The primary application of 4-fluoro-3-methoxybenzenesulfonyl chloride is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Conceptual Workflow for Sulfonamide Synthesis:

Caption: General scheme for the synthesis of sulfonamides.

Field-Proven Insights: Role in Kinase Inhibitor Development

The 4-fluoro-3-methoxyphenylsulfonamide moiety is of particular interest in the design of protein kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with the kinase active site. The fluoro and methoxy substituents can further modulate the binding affinity and selectivity of the inhibitor.[5]

While specific publicly available drug candidates explicitly using 4-fluoro-3-methoxybenzenesulfonyl chloride are not widespread, the structural motif is present in numerous patented compounds and preclinical candidates targeting various kinases.[6][7] Researchers in this field utilize this and similar sulfonyl chlorides to generate libraries of novel sulfonamides for screening against different kinase targets.

Safety and Handling

4-Fluoro-3-methoxybenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

Table 2: GHS Hazard Statements for 4-Fluoro-3-methoxybenzenesulfonyl chloride

Hazard CodeStatement
H302Harmful if swallowed
H312Harmful in contact with skin
H314Causes severe skin burns and eye damage
H332Harmful if inhaled
H335May cause respiratory irritation

Source: PubChem

Self-Validating Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields. A face shield is recommended when handling larger quantities.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors and HCl gas produced during reactions.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Do not use combustible materials, such as sawdust. Neutralize the spill area with a suitable agent, such as sodium bicarbonate.

Conclusion

4-Fluoro-3-methoxybenzenesulfonyl chloride is a strategically important building block for medicinal chemists and drug discovery scientists. Its unique structural features and reactivity enable the synthesis of a wide array of sulfonamide derivatives with potential therapeutic applications, particularly in the development of kinase inhibitors. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in the laboratory.

References

  • CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. (2010). [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. (2017). [Link]

  • Synthesis of sulfonyl chloride substrate precursors. [Link]

  • CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. (2025). [Link]

  • 8.5.9 Multikinase inhibitors. South & West Devon Formulary. (2022). [Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. (2007). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (2025). [Link]

  • Multi kinase inhibitors. Otava Chemicals. [Link]

  • ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). ResearchGate. (2013). [Link]

  • SU11652 effectively inhibits the growth of MV-4-11 cells. ResearchGate. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. (2014). [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. (2017). [Link]

  • The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. (2023). [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. (2024). [Link]

  • 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride. Lead Sciences. [Link]

  • CN102173995A - Synthesis method of m-fluoroaniline.
  • Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. ResearchGate. (2013). [Link]

  • 5-Fluoro-2-methoxybenzene sulfonyl chloride. S.W.ChemiLab. [Link]

Sources

The Alchemist's Companion: A Senior Scientist's Guide to 4-Fluoro-3-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of 4-Fluoro-3-methoxybenzenesulfonyl chloride. This document transcends a standard safety data sheet; it is a technical guide designed to empower you with the knowledge to handle this versatile reagent with the confidence that comes from a deep, mechanistic understanding of its properties. In our shared pursuit of scientific advancement, a mastery of our chemical tools is not just a matter of safety, but a prerequisite for innovation.

Part 1: The Compound—An Architect's Tool in Molecular Design

4-Fluoro-3-methoxybenzenesulfonyl chloride (CAS No. 162985-00-6) is a highly functionalized aromatic sulfonyl chloride. Its significance in the pharmaceutical and materials science sectors is rooted in its ability to act as a molecular linchpin, readily forming sulfonamides and sulfonate esters. The strategic placement of the fluoro and methoxy groups on the phenyl ring allows for precise modulation of steric and electronic properties, a critical consideration in rational drug design and the synthesis of bespoke materials.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 162985-00-6[1]
Molecular Formula C₇H₆ClFO₃S[1]
Molecular Weight 224.64 g/mol [1]
Appearance White to off-white crystalline solidCommercially available data
Melting Point 49-53 °CCommercially available data

Part 2: The Core Directive—Understanding Reactivity to Master Safety

The primary hazards associated with 4-Fluoro-3-methoxybenzenesulfonyl chloride are a direct consequence of its inherent chemical reactivity. The sulfur atom of the sulfonyl chloride moiety is highly electrophilic, making it a prime target for nucleophiles. This reactivity is both its utility and its principal danger.

A. The Hydrolysis Problem: An Unwanted Reaction

This compound reacts readily, and potentially violently, with water—including atmospheric moisture—to generate hydrochloric acid (HCl) and 4-fluoro-3-methoxybenzenesulfonic acid.[2] Both products are corrosive and present a significant inhalation hazard.

  • Expert Insight: This is not merely a storage issue; it is a critical parameter for reaction setup. An inert atmosphere is not just for yield optimization but is a fundamental safety control to prevent the exothermic and uncontrolled generation of corrosive byproducts.

B. Toxicological Profile: A Corrosive Threat

The compound is classified as a corrosive material that causes severe skin burns and eye damage.[1][3][4] Inhalation may cause respiratory irritation, and ingestion can lead to severe damage to the gastrointestinal tract.[1][4]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H312: Harmful in contact with skin[1]

    • H314: Causes severe skin burns and eye damage[1]

    • H332: Harmful if inhaled[1]

    • H335: May cause respiratory irritation[1]

C. Incompatibilities: A Map of Avoidance

Beyond water, this reagent is incompatible with strong bases, amines, and alcohols, with which it can react exothermically.[5] Strong oxidizing agents also pose a risk.

Chemical_Incompatibility_Network Main 4-Fluoro-3-methoxy- benzenesulfonyl chloride Water Water / Moisture Main->Water Reacts with Bases Strong Bases / Amines Main->Bases Reacts with Alcohols Alcohols Main->Alcohols Reacts with Oxidizers Strong Oxidizing Agents Main->Oxidizers Incompatible with Hazard1 Generates Corrosive HCl and Sulfonic Acid Water->Hazard1 Hazard2 Exothermic Reaction (Heat Generation) Bases->Hazard2 Alcohols->Hazard2 Hazard3 Potential for Violent Decomposition Oxidizers->Hazard3

Caption: Key incompatibilities and resulting hazards for 4-Fluoro-3-methoxybenzenesulfonyl chloride.

Part 3: The Protocol—A Self-Validating System for Safe Handling

This section details a workflow that is inherently self-validating. Each step is designed to mitigate a specific, identified risk.

A. Engineering Controls and Personal Protective Equipment (PPE): The First Line of Defense

  • Fume Hood: All manipulations must be performed within a certified chemical fume hood.[3][6]

  • Emergency Readiness: Confirm the accessibility and functionality of safety showers and eyewash stations before beginning work.[2]

  • Personal Protective Equipment: This is a mandatory, non-negotiable requirement.

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

    • Hand Protection: Neoprene or nitrile gloves are required. Consider double-gloving.[2]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.[2]

B. Step-by-Step Experimental Workflow

Caption: A validated, step-by-step workflow for the safe handling of 4-Fluoro-3-methoxybenzenesulfonyl chloride.

C. Emergency Procedures: A Plan for the Unplanned

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[3][6] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Spill: Evacuate the area. For small spills, cover with a dry, inert material such as sand or vermiculite and collect for disposal. Do not use combustible materials like sawdust. For large spills, contact environmental health and safety personnel.[2]

D. Storage and Disposal: The Final Steps

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[2][7] This compound is moisture-sensitive.[2]

  • Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations. Do not allow it to enter the sewer system.

By integrating this mechanistic understanding with rigorous adherence to these protocols, you can confidently and safely leverage the synthetic power of 4-Fluoro-3-methoxybenzenesulfonyl chloride in your research endeavors.

References

  • 4-FLUOROBENZOYL CHLORIDE MSDS. Loba Chemie. [Link]

  • 4-Fluoro-3-methoxybenzenesulfonyl chloride. PubChem, National Center for Biotechnology Information. [Link]

Sources

4-Fluoro-3-methoxybenzenesulfonyl chloride reactivity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 4-Fluoro-3-methoxybenzenesulfonyl chloride

Introduction

4-Fluoro-3-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a critical building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the introduction of the 4-fluoro-3-methoxyphenylsulfonyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The strategic placement of a fluorine atom and a methoxy group on the phenyl ring provides a nuanced electronic profile, allowing for precise modulation of a derivative's biological activity and metabolic stability.

This guide offers a comprehensive exploration of the reactivity of 4-fluoro-3-methoxybenzenesulfonyl chloride. It is designed for researchers, scientists, and drug development professionals, providing not only the fundamental principles of its chemical behavior but also practical, field-proven insights into its application. We will delve into its core reactivity, examine the influence of its substituents, detail key synthetic transformations, and provide actionable experimental protocols.

Compound Identification and Physicochemical Properties

A thorough understanding of a reagent begins with its fundamental physical and chemical characteristics. These properties dictate storage, handling, and reaction setup.

PropertyValueSource
IUPAC Name 4-fluoro-3-methoxybenzenesulfonyl chloride[1]
CAS Number 887266-97-9[1]
Molecular Formula C₇H₆ClFO₃S[1]
Molecular Weight 224.64 g/mol [1]
Appearance White to off-white solid or powderInferred from related compounds
Moisture Sensitivity Reacts with water[2]

Table 1: Key Identifiers and Physical Properties of 4-Fluoro-3-methoxybenzenesulfonyl chloride.

Safety, Handling, and Storage

As with most sulfonyl chlorides, 4-fluoro-3-methoxybenzenesulfonyl chloride is a reactive and corrosive compound that demands careful handling to ensure laboratory safety.

2.1. Hazard Profile The compound is classified as a hazardous substance with the following primary concerns[1]:

  • Skin Corrosion/Irritation (H314): Causes severe skin burns and eye damage. Contact results in the rapid destruction of tissue.[1][3]

  • Acute Toxicity (H302, H312, H332): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract upon inhalation of dust or fumes.[1]

2.2. Handling Protocols Given its hazardous nature, strict adherence to safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[2][4]

  • Ventilation: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]

  • Moisture Avoidance: The compound is moisture-sensitive. It reacts with water, including atmospheric moisture, to generate corrosive hydrochloric acid and 4-fluoro-3-methoxybenzenesulfonic acid.[2][5] Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).[2]

2.3. Storage Conditions Proper storage is crucial to maintain the reagent's integrity:

  • Container: Store in a tightly sealed container.[2]

  • Atmosphere: Keep contents under an inert gas to prevent hydrolysis.[2]

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and alcohols.[2][5]

Core Reactivity and Electronic Profile

The reactivity of 4-fluoro-3-methoxybenzenesulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride (-SO₂Cl) group. This electrophilicity is modulated by the electronic effects of the methoxy and fluoro substituents on the aromatic ring.

  • Electrophilic Center: The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur. This makes it a prime target for attack by a wide range of nucleophiles.

  • Substituent Effects:

    • Fluorine (at C-4): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which pulls electron density from the ring and, by extension, from the sulfonyl group. This effect enhances the electrophilicity of the sulfur atom.

    • Methoxy (at C-3): The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, but more significantly, it has a strong electron-donating resonance effect (+R) by donating a lone pair of electrons into the aromatic system.

The interplay of these effects dictates the precise reactivity of the sulfonyl chloride group. The strong inductive pull of the fluorine atom generally dominates, rendering the sulfur center highly susceptible to nucleophilic attack.

G cluster_0 Electronic Effects on the Aromatic Ring Reagent 4-Fluoro-3-methoxy- benzenesulfonyl chloride Sulfur Electrophilic Sulfur Atom (δ+) Reagent->Sulfur Core Reactive Site Fluorine Fluorine (C4) -I Effect Reagent->Fluorine Modulates Reactivity Methoxy Methoxy (C3) +R > -I Effect Reagent->Methoxy Modulates Reactivity Fluorine->Sulfur Enhances Electrophilicity Methoxy->Sulfur Slightly Attenuates Electrophilicity

Caption: Electronic influence of substituents on the reagent's core reactivity.

Key Synthetic Transformations

The primary utility of 4-fluoro-3-methoxybenzenesulfonyl chloride is in the formation of sulfonamides and sulfonate esters, which are pivotal functional groups in pharmaceuticals and agrochemicals.

Sulfonamide Synthesis

The reaction with primary or secondary amines is the most common application, yielding stable sulfonamides. This reaction is fundamental to installing the 4-fluoro-3-methoxyphenylsulfonyl group onto a nitrogen-bearing scaffold.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution pathway. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the chloride ion, followed by deprotonation by a base, yields the final sulfonamide product.

G start Reagents: 4-Fluoro-3-methoxy- benzenesulfonyl chloride + Primary/Secondary Amine + Base (e.g., Pyridine) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Sulfonamide Product + Chloride Salt intermediate->product Chloride Elimination & Deprotonation

Caption: General workflow for sulfonamide synthesis.

Exemplary Protocol: Synthesis of a Generic N-Alkyl-4-fluoro-3-methoxybenzenesulfonamide

This protocol is a representative procedure and may require optimization for specific substrates.

  • Preparation: In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 4-fluoro-3-methoxybenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding 1N aqueous HCl. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Sulfonate Ester Synthesis

Reacting 4-fluoro-3-methoxybenzenesulfonyl chloride with alcohols or phenols produces sulfonate esters. This transformation is exceptionally useful as it converts a poorly-leaving hydroxyl group (-OH) into an excellent sulfonate leaving group, facilitating subsequent Sₙ2 or E2 reactions.[6]

Mechanism: The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. The reaction is typically performed in the presence of pyridine, which acts as both a solvent and a base to neutralize the HCl byproduct.

G start Alcohol/Phenol (-OH) product Sulfonate Ester (-OSO₂Ar) Excellent Leaving Group start->product Reaction reagent 4-Fluoro-3-methoxy- benzenesulfonyl chloride (Pyridine) reagent->product next_step Sₙ2 / E2 Reactions product->next_step Enables

Caption: Conversion of alcohols to versatile sulfonate esters.

Exemplary Protocol: Synthesis of a Generic Alkyl 4-fluoro-3-methoxybenzenesulfonate

  • Preparation: To a solution of the alcohol (1.0 eq) in anhydrous pyridine, cooled to 0 °C, add 4-fluoro-3-methoxybenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude sulfonate ester is often used directly in the next step or can be purified by chromatography if necessary.

Conclusion

4-Fluoro-3-methoxybenzenesulfonyl chloride is a powerful and versatile reagent whose reactivity is centered on its highly electrophilic sulfonyl chloride group. The electronic properties of the fluoro and methoxy substituents provide a unique profile that is highly valued in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its primary reactions with amines and alcohols provide reliable and high-yielding routes to sulfonamides and sulfonate esters, respectively. A disciplined approach to handling, rooted in a full understanding of its hazardous and moisture-sensitive nature, is essential for its safe and effective use in the laboratory. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable building block into their synthetic strategies.

References

  • Google Patents. (n.d.). CA1205491A - Process for the preparation of 4-chlorobenzenesulfonyl chloride.
  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved February 2, 2026, from [Link]

  • YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6. Retrieved February 2, 2026, from [Link]

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The Fluorine-Methoxy Synergy: A Technical Guide to 4-Fluoro-3-methoxybenzenesulfonyl Chloride

[1]

Executive Summary

In the optimization of lead compounds, the 4-Fluoro-3-methoxybenzenesulfonyl chloride (CAS: 2783408) motif represents a strategic "privileged fragment."[1] It addresses two common failure modes in drug discovery: metabolic instability and non-specific binding .[1]

This guide analyzes how the C4-Fluorine atom, acting in concert with the C3-Methoxy group, modulates the physicochemical properties of the sulfonyl chloride core. We explore its application in synthesizing sulfonamides with enhanced metabolic half-lives (


1

Molecular Architecture & Electronic Landscape

The reactivity and biological performance of this scaffold are dictated by the interplay between the electrophilic sulfonyl chloride, the electron-withdrawing fluorine, and the electron-donating methoxy group.

The "Push-Pull" Electronic System

The benzene ring is subjected to competing electronic effects that fine-tune the reactivity of the sulfonyl chloride handle (

  • C1: Sulfonyl Chloride (

    
    ):  A strong electron-withdrawing group (EWG) (
    
    
    ) that deactivates the ring toward electrophilic attack but activates it for nucleophilic attack.[1]
  • C3: Methoxy (

    
    ):  An electron-donating group (EDG) by resonance (
    
    
    ), positioned meta to the sulfonyl group.[1] It increases electron density at C2, C4, and C6.[1]
  • C4: Fluorine (

    
    ):  Positioned para to the sulfonyl group.[1] It exerts a strong inductive withdrawal (
    
    
    ) but a weak resonance donation (
    
    
    ).[1]

Crucial Insight: The placement of Fluorine at C4 is not arbitrary.[1] In non-fluorinated anisole derivatives, the C4 position (para to the methoxy) is the primary site of metabolic oxidation (hydroxylation) by CYP450 enzymes. Substituting hydrogen with fluorine at this position effectively blocks this metabolic soft spot due to the high strength of the C-F bond (


Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors that define the molecule's reactivity profile.

ElectronicEffectsCoreBenzene RingFC4: -F(Metabolic Blocker)Core->F Inductive Withdrawal (-I)SO2ClC1: -SO2Cl(Electrophilic Handle)SO2Cl->Core Strong EWG (-I, -R)OMeC3: -OCH3(e- Donor / Steric Bulk)OMe->Core EDG (+R) to C2, C4, C6OMe->F Activates C4 (destabilizes C-F?)

Figure 1: Electronic vector map showing the opposing forces of the sulfonyl, methoxy, and fluorine substituents.

Medicinal Chemistry Implications[1][2][3][4][5][6]

Metabolic Stability (The Para-Blocker Effect)

The primary role of fluorine in this scaffold is to extend the metabolic half-life of the final drug candidate.

  • Mechanism: CYP450 enzymes typically oxidize electron-rich aromatic rings at the para position relative to electron-donating groups (like methoxy).[1]

  • The Fluorine Solution: By occupying C4 (para to the sulfonyl, ortho to the methoxy), fluorine prevents the formation of the unstable arene oxide intermediate or direct hydroxylation.

  • Result: This forces metabolism to occur at less favorable sites or via slower pathways (e.g., O-demethylation), significantly increasing intrinsic clearance stability (

    
    ).[1]
    
Lipophilicity and Permeability
  • LogP Modulation: Fluorine is more lipophilic than hydrogen (Hansch

    
     value: 
    
    
    vs
    
    
    ).[1]
  • Methoxy Contribution: The methoxy group adds moderate lipophilicity but also serves as a weak hydrogen bond acceptor.[1]

  • Combined Effect: The 4-F-3-OMe motif typically raises the LogP by ~0.2–0.4 units compared to the unsubstituted parent.[1] This is often desirable for improving blood-brain barrier (BBB) permeability in CNS targets or enhancing membrane crossing in intracellular targets (e.g., kinases).[1]

SubstituentEffect on LogPEffect on pKa (Sulfonamide NH)Metabolic Risk
-H (Parent) BaselineBaselineHigh (C4 Oxidation)
-F (C4) +0.14Acidifies (~ -0.5 pKa)Blocked
-OCH3 (C3) -0.02Slight IncreaseO-Dealkylation
Combined ~ +0.12 Net Acidification High Stability

Synthetic Utility & Protocols

The sulfonyl chloride group is highly reactive toward nucleophiles.[1] The presence of the 3-OMe and 4-F substituents does not significantly hinder the formation of sulfonamides, making this a robust building block.

Protocol: Synthesis of 4-Fluoro-3-methoxybenzenesulfonamides

Objective: Coupling of 4-Fluoro-3-methoxybenzenesulfonyl chloride with a primary amine (

1

Reagents:

  • 4-Fluoro-3-methoxybenzenesulfonyl chloride (1.0 equiv)[1]

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the amine (1.1 equiv) and

    
     (2.0 equiv) in anhydrous DCM under an inert atmosphere (
    
    
    or Ar). Cool to
    
    
    .
  • Addition: Dissolve 4-Fluoro-3-methoxybenzenesulfonyl chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (consumption of sulfonyl chloride).[1]

  • Quench & Workup: Quench with 1M HCl (aq). Extract with DCM (

    
    ).[1] Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH/Hexanes or purify via silica gel chromatography (typically 0–50% EtOAc/Hexanes).[1]

Potential for SnAr Diversification

While the C-F bond is stable, the presence of the strong electron-withdrawing sulfonamide group (formed after step 4.1) can activate the C4-position for Nucleophilic Aromatic Substitution (

  • Risk: High temperatures with strong nucleophiles (e.g., alkoxides, thiols) may displace the fluorine.

  • Opportunity: This can be exploited to introduce diversity at C4 after sulfonamide formation, replacing F with amines or ethers to generate libraries.[1]

SynthesisWorkflowStart4-Fluoro-3-methoxy-benzenesulfonyl chlorideReactantsAdd: Amine (R-NH2) + Base(DCM, 0°C to RT)Start->ReactantsIntermediateSulfonamide Formation(Ar-SO2-NH-R)Reactants->IntermediateBranchIs C4-F DisplacementDesired?Intermediate->BranchPathANO: Standard Workup(Retain F for metabolic stability)Branch->PathAStandard RoutePathBYES: SnAr Reaction(Heat + Strong Nu-)Branch->PathBLibrary Diversity

Figure 2: Synthetic decision tree for sulfonamide formation and potential SnAr diversification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783408, 4-Fluoro-3-methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (General principles of F-bioisosterism and metabolic blocking).
  • Hagaman, J. et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.[1] (Mechanistic insight into CYP450 blocking by fluorine).

  • Blair, J. A., et al. (2014).Structure-Activity Relationships of Fluorinated Sulfonamides. (Contextual reference for sulfonamide synthesis protocols).

The Methoxy Group's Directing Influence in 4-Fluoro-3-methoxybenzenesulfonyl Chloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Benzene Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the benzene ring remains a privileged scaffold. Its rigid, planar structure provides a reliable anchor for pharmacophoric features, while its susceptibility to electrophilic aromatic substitution (EAS) allows for the strategic installation of functional groups to modulate a molecule's physicochemical properties and biological activity. Among the vast arsenal of substituents, the methoxy group (–OCH₃) holds a position of particular significance. Its unique electronic and steric characteristics can profoundly influence the reactivity of the benzene ring and the properties of the resulting molecule. This guide provides an in-depth technical analysis of the methoxy group's effects, with a specific focus on its role in the synthesis and reactivity of 4-Fluoro-3-methoxybenzenesulfonyl chloride, a versatile building block in pharmaceutical development.

The Dual Nature of the Methoxy Group: A Dance of Inductive and Resonance Effects

The influence of the methoxy group on an aromatic ring is a classic example of the interplay between two fundamental electronic effects: the inductive effect (-I) and the resonance effect (+M).

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.[1][2]

Crucially, the resonance effect of the methoxy group is significantly stronger than its inductive effect. This net electron-donating character makes the methoxy group a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[3] The increased electron density at the ortho and para positions makes them more susceptible to attack by electrophiles.[3]

Synthesis of 4-Fluoro-3-methoxybenzenesulfonyl Chloride: A Case Study in Regioselectivity

The synthesis of 4-Fluoro-3-methoxybenzenesulfonyl chloride typically proceeds via the chlorosulfonation of 2-fluoroanisole. This reaction serves as an excellent practical example of the directing effects of both the methoxy and fluoro substituents.

The Competing Directives of Methoxy and Fluoro Groups

In 2-fluoroanisole, we have two substituents vying to direct the incoming electrophile (in this case, the chlorosulfonyl group, likely SO₂Cl⁺ or a related species).[4]

  • Methoxy Group (at C1): As a strong activating ortho, para-director, it strongly favors substitution at the C2 and C6 (ortho) and C4 (para) positions.

  • Fluoro Group (at C2): Halogens are a unique class of substituents. They are deactivating due to their strong -I effect, yet they are also ortho, para-directors because of their +M effect, where their lone pairs can participate in resonance.[5] Therefore, the fluoro group directs incoming electrophiles to the C1 (para) and C3/C5 (ortho) positions.

When these two groups are present on the same ring, the more powerfully activating group dictates the primary substitution pattern. The methoxy group is a much stronger activating group than the deactivating fluoro group. Consequently, the positions most activated for electrophilic attack are ortho and para to the methoxy group. Since the position para to the methoxy group (C4) is already substituted with a fluorine atom, the primary sites of reaction will be the positions ortho to the methoxy group (C2 and C6). However, the C2 position is already occupied by the fluorine atom. Therefore, the major product of the chlorosulfonation of 2-fluoroanisole is the substitution at the C6 position, which is ortho to the methoxy group and meta to the fluoro group. This leads to the formation of 4-Fluoro-3-methoxybenzenesulfonyl chloride.

Experimental Protocol: Chlorosulfonation of 2-Fluoroanisole

The following protocol is a representative, self-validating procedure for the synthesis of 4-Fluoro-3-methoxybenzenesulfonyl chloride.

Materials:

  • 2-Fluoroanisole

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer and a dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise to the stirred solution, maintaining the temperature at or below 5 °C.[6] The reaction is exothermic and releases HCl gas, so it should be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-3-methoxybenzenesulfonyl chloride.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and by its melting point. The expected spectroscopic data are presented in Section 4.

G cluster_synthesis Synthesis of 4-Fluoro-3-methoxybenzenesulfonyl chloride 2-Fluoroanisole 2-Fluoroanisole Reaction Mixture Reaction Mixture 2-Fluoroanisole->Reaction Mixture Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction Mixture Workup Workup Reaction Mixture->Workup 1. Quench with ice 2. Extraction 3. Washing Product 4-Fluoro-3-methoxy- benzenesulfonyl chloride Workup->Product Drying and Concentration

Caption: Workflow for the synthesis of 4-Fluoro-3-methoxybenzenesulfonyl chloride.

Reactivity of 4-Fluoro-3-methoxybenzenesulfonyl Chloride: A Versatile Electrophile

The sulfonyl chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom.[7] This reactivity makes 4-Fluoro-3-methoxybenzenesulfonyl chloride a valuable building block for introducing the 4-fluoro-3-methoxyphenylsulfonyl moiety into a wide range of molecules.

Common reactions include:

  • Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This is a cornerstone reaction in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs.

  • Formation of Sulfonate Esters: Reaction with alcohols in the presence of a base produces sulfonate esters.

  • Hydrolysis: Reaction with water leads to the formation of the corresponding sulfonic acid.

The presence of the electron-withdrawing fluorine atom can slightly enhance the electrophilicity of the sulfonyl chloride group, potentially increasing its reactivity towards nucleophiles.

G Start 4-Fluoro-3-methoxybenzenesulfonyl chloride Sulfonamide Sulfonamide Derivative Start->Sulfonamide + Nucleophile (Amine) SulfonateEster Sulfonate Ester Derivative Start->SulfonateEster + Nucleophile (Alcohol) SulfonicAcid Sulfonic Acid Start->SulfonicAcid + Nucleophile (Water) Amine Primary or Secondary Amine Amine->Sulfonamide Alcohol Alcohol Alcohol->SulfonateEster Water Water Water->SulfonicAcid

Caption: Reactivity of 4-Fluoro-3-methoxybenzenesulfonyl chloride with various nucleophiles.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of 4-Fluoro-3-methoxybenzenesulfonyl chloride is essential for its effective use in synthesis and for quality control.

PropertyValueSource
Molecular Formula C₇H₆ClFO₃S[8]
Molecular Weight 224.64 g/mol [8]
Appearance White to off-white solid
Melting Point 77-81 °C
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 4-Fluoro-3-methoxybenzenesulfonyl chloride, one would expect to see a singlet for the methoxy protons (around 3.9 ppm) and distinct signals for the three aromatic protons, with coupling patterns influenced by the adjacent fluorine and sulfonyl chloride groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. The spectrum would show signals for the seven unique carbon atoms, with the carbon attached to the fluorine exhibiting a characteristic large coupling constant (¹JC-F).

  • IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying functional groups. Key absorptions for 4-Fluoro-3-methoxybenzenesulfonyl chloride would include strong S=O stretching bands (typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹) and C-O and C-F stretching vibrations.

  • MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The mass spectrum would show a molecular ion peak (M⁺) at m/z 224 and an M+2 peak with approximately one-third the intensity due to the ³⁷Cl isotope.

Applications in Drug Discovery and Development

The 4-fluoro-3-methoxyphenylsulfonyl moiety is a valuable pharmacophore in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, increase binding affinity through favorable interactions, and modulate lipophilicity.[9] The methoxy group can also participate in hydrogen bonding and other interactions within a biological target.[10]

4-Fluoro-3-methoxybenzenesulfonyl chloride serves as a key starting material for the synthesis of a variety of biologically active compounds, including enzyme inhibitors and receptor modulators. Its utility is particularly noted in the development of transthyretin (TTR) stabilizers for the treatment of transthyretin amyloidosis.[9]

Conclusion

The methoxy group in 4-Fluoro-3-methoxybenzenesulfonyl chloride exerts a powerful directing effect, enabling its regioselective synthesis. The resulting compound is a versatile and valuable building block for drug discovery, offering a scaffold with tunable physicochemical properties. A thorough understanding of the interplay of electronic and steric effects, as detailed in this guide, is paramount for the efficient and strategic utilization of this and related reagents in the synthesis of novel therapeutic agents.

References

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Chemistry LibreTexts. 17.2: Directing Inductive Effects of Alkyl Groups. (2019). Available from: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available from: [Link]

  • PubChem. 4-Fluoro-3-methoxybenzenesulfonyl chloride. Available from: [Link]

  • Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. Available from: [Link]

  • PubChem. 4-Methoxybenzenesulfonyl chloride. Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • ResearchGate. How to carry out a sulfonation reaction? (2014). Available from: [Link]

  • YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. (2023). Available from: [Link]

  • GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. The Royal Society of Chemistry, 2002.
  • NIST WebBook. Benzenesulfonyl chloride, 4-methoxy-. Available from: [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Available from: [Link]

  • Filo. Explain the reaction involving aryl sulphonyl chloride. (2025). Available from: [Link]

  • ChemRxiv. Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Google Patents. CN109651206A - A method of chlorosulfonation is carried out using sulfur trioxide.
  • Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene? (2015). Available from: [Link]

  • New Journal of Chemistry. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (2021). Available from: [Link]

  • CSA. Available from: [Link]

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Strategic Utilization and Synthesis of 4-Fluoro-3-methoxybenzenesulfonyl Chloride in Medicinal Chemistry

[1][2]

Executive Summary: The "Privileged" Substitution Pattern

In the landscape of modern drug discovery, the 4-fluoro-3-methoxybenzenesulfonyl chloride (CAS 1016502-39-6 / 887266-97-9) moiety represents a "privileged structure"—a molecular framework capable of providing specific ligand-target interactions while modulating physicochemical properties.[1][2]

For medicinal chemists, this intermediate is not merely a reagent; it is a strategic tool for Lead Optimization .[2] The specific arrangement of the fluorine atom (para to the sulfonyl group) and the methoxy group (meta to the sulfonyl group) offers a dual advantage:

  • Metabolic Blocking: The fluorine atom at the para position blocks C-H oxidation by Cytochrome P450 enzymes (specifically CYP3A4), extending the metabolic half-life (

    
    ) of the final drug candidate.[1][2]
    
  • Electronic Tuning: The methoxy group (

    
    ) acts as a weak electron-donating group (EDG) by resonance but an electron-withdrawing group by induction.[2] This subtle electronic push-pull modulates the acidity (
    
    
    ) of the resulting sulfonamide N-H, directly influencing potency and solubility.[1][2]

This guide details the technical synthesis, purification, and application of this critical intermediate, emphasizing the Meerwein Sulfarylation strategy over direct chlorosulfonation to ensure regiospecificity.

Synthetic Strategy: The Regioselectivity Challenge

A common pitfall in generating this intermediate is the assumption that direct chlorosulfonation of 2-fluoroanisole will yield the desired product.[2] It will not.

The "Direct Route" Failure Mode

If one attempts Electrophilic Aromatic Substitution (

  • The Methoxy group is a strong activator and directs ortho/para.[1][2]

  • The Fluorine atom is a weak deactivator but directs ortho/para.[1][2]

  • Result: The directing power of the methoxy group dominates, directing the sulfonyl group para to itself. This yields 3-fluoro-4-methoxybenzenesulfonyl chloride , an isomer impurity that is difficult to separate.[1][2]

The "Sandmeyer" Solution (Authoritative Route)

To guarantee the 4-fluoro-3-methoxy substitution pattern, the synthesis must proceed via the Sandmeyer-type Meerwein Sulfarylation .[1][2] This route utilizes the amino group of 4-fluoro-3-methoxyaniline as a "regio-anchor," which is subsequently converted to the sulfonyl chloride via a diazonium intermediate.[1][2]

Visualization: Synthetic Decision Logic

The following diagram illustrates the mechanistic logic dictating the choice of the Sandmeyer route over direct sulfonation.

SyntheticLogicStartTarget: 4-Fluoro-3-methoxybenzenesulfonyl chloridePrecursor1Precursor A:2-FluoroanisoleDirectRouteRoute A: Direct Chlorosulfonation(ClSO3H)Precursor1->DirectRouteElectrophilic AttackPrecursor2Precursor B:4-Fluoro-3-methoxyanilineSandmeyerRouteRoute B: Meerwein Sulfarylation(NaNO2, SO2, CuCl2)Precursor2->SandmeyerRouteDiazotizationResultBadMajor Product:3-Fluoro-4-methoxy isomer(Regio-impurity)DirectRoute->ResultBadOMe directs ParaResultGoodMajor Product:4-Fluoro-3-methoxy isomer(>98% Regiospecificity)SandmeyerRoute->ResultGoodRadical MechanismResultBad->StartFailsResultGood->StartValidates

Figure 1: Decision matrix highlighting the necessity of the Sandmeyer route to avoid regio-isomer contamination.

Detailed Experimental Protocol

Method: Meerwein Sulfarylation (Diazotization)

Objective: Convert 4-fluoro-3-methoxyaniline to 4-fluoro-3-methoxybenzenesulfonyl chloride.[1][2] Scale: 100 mmol basis.

Reagents & Materials Table
ReagentRoleEquiv.Hazards
4-Fluoro-3-methoxyaniline Starting Material1.0Irritant, Toxic
Sodium Nitrite (

)
Diazotizing Agent1.2Oxidizer, Toxic
Hydrochloric Acid (Conc.) Acid Source5.0Corrosive
Sulfur Dioxide (

)
Sulfonyl SourceExcessToxic Gas (Inhalation)
Copper(II) Chloride (

)
Catalyst0.2Irritant
Glacial Acetic Acid Solvent-Corrosive, Flammable
Step-by-Step Workflow

1. Diazonium Salt Formation:

  • Charge a 500 mL 3-neck round-bottom flask with 4-fluoro-3-methoxyaniline (14.1 g, 100 mmol) and Glacial Acetic Acid (50 mL).

  • Cool the mixture to 0–5°C using an ice/salt bath.

  • Add Conc. HCl (40 mL) dropwise, maintaining temperature <10°C. Note: The amine hydrochloride may precipitate; this is normal.

  • Prepare a solution of

    
      (8.3 g, 120 mmol) in water (15 mL).
    
  • Add the nitrite solution dropwise to the reaction mixture, strictly maintaining 0–5°C .

  • Stir for 30 minutes. Checkpoint: The solution should be clear/yellowish.[2] Test with starch-iodide paper (instant blue/black indicates excess nitrite).[2]

2. Sulfarylation (The Decomposition):

  • In a separate vessel, saturate Glacial Acetic Acid (100 mL) with Sulfur Dioxide (

    
    )  gas until the weight increases by ~30g.
    
  • Add

    
      (3.4 g, 20 mmol) to the 
    
    
    solution.
  • Transfer the cold diazonium salt solution (from Step 1) portion-wise into the

    
     mixture.
    
    • Critical Safety Warning: Vigorous evolution of Nitrogen gas (

      
      ) will occur.[2] Ensure adequate venting.[2]
      
  • Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours until gas evolution ceases.

3. Quenching and Isolation:

  • Pour the reaction mass onto 500 g of crushed ice . The sulfonyl chloride will precipitate as an oil or solid.[2]

  • Extract with Dichloromethane (DCM) (

    
    ).
    
  • Wash the organic layer with cold water (

    
    ) and Brine (
    
    
    ).[1][2]
  • Dry over Anhydrous

    
    , filter, and concentrate in vacuo at <40°C.
    
    • Note: Sulfonyl chlorides are thermally unstable; avoid high heat during evaporation.[2]

Quality Control & Characterization

Upon isolation, the product must be validated.[2] The sulfonyl chloride moiety is moisture-sensitive, so analysis should be performed immediately or the sample stored under inert gas.[1][2]

Analytical Specifications
TestExpected ResultMethod
Appearance Off-white to pale yellow solid/oilVisual

NMR (400 MHz,

)

3.98 (s, 3H,

), 7.2–7.8 (m, 3H, Ar-H)
Structural Confirmation

NMR
Single peak (approx -130 ppm)Purity Check
Hydrolyzable Chloride >98% theoreticalTitration (

)
Stability Profile
  • Moisture Sensitivity: High.[2] Hydrolyzes to sulfonic acid upon exposure to ambient humidity.[1][2]

  • Storage: Store at +4°C under Argon/Nitrogen.

  • Reactivity: Reacts violently with aliphatic amines and bases.[2]

Applications in Drug Discovery[3]

The 4-fluoro-3-methoxybenzenesulfonyl chloride intermediate is a staple in the synthesis of Kinase Inhibitors and GPCR Antagonists .[1][2]

Workflow: Sulfonamide Library Generation

The following diagram depicts the standard workflow for utilizing this intermediate to generate a library of potential bioactive compounds.

ApplicationWorkflowIntermediate4-Fluoro-3-methoxy-benzenesulfonyl chlorideCouplingCoupling Reaction(Pyridine/DCM, 0°C)Intermediate->CouplingAmineLibraryAmine Library(R-NH2)AmineLibrary->CouplingScaffoldSulfonamide ScaffoldCoupling->ScaffoldNucleophilic SubstitutionSARSAR Analysis(Potency/Metabolic Stability)Scaffold->SARScreening

Figure 2: High-throughput synthesis workflow for sulfonamide libraries.

Mechanistic Insight: In kinase inhibitors, the sulfonamide oxygen atoms often form critical Hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1] The 4-fluoro substituent creates a hydrophobic contact point, while the 3-methoxy group can be oriented to interact with solvent-exposed regions or specific residues like Lysine or Aspartic acid, depending on the specific kinase target (e.g., EGFR, VEGFR).[1][2]

References

  • PubChem. 4-Fluoro-3-methoxybenzenesulfonyl chloride (Compound Summary). National Library of Medicine.[2] [Link][2]

  • Meerwein, H., et al. Über die Überführung von aromatischen Diazoverbindungen in Sulfonsäurechloride (On the conversion of aromatic diazo compounds into sulfonic acid chlorides). Chem. Ber., 1957.[2] (Foundational methodology for sulfarylation).[2]

  • Google Patents. Process for the preparation of aromatic sulfonyl chlorides.[1][2][3] (General reference for Sandmeyer-type sulfonyl chloride synthesis).

Methodological & Application

Use of 4-Fluoro-3-methoxybenzenesulfonyl chloride as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Fluoro-3-methoxybenzenesulfonyl chloride as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Scaffold

In the optimization of bioactive small molecules, the 4-Fluoro-3-methoxybenzenesulfonyl chloride (CAS: 887266-97-9) serves as a high-value electrophile.[1] Its utility stems not just from its reactivity as a sulfonyl chloride, but from the specific orthogonal properties of its substituents:

  • Fluorine (C4 Position): Enhances metabolic stability by blocking Para-oxidation (a common metabolic soft spot).[1] It also modulates the acidity (pKa) of the resulting sulfonamide NH, potentially improving potency via stronger hydrogen bonding with target proteins.[1]

  • Methoxy (C3 Position): Acts as a steric handle and a hydrogen bond acceptor.[1] This positioning often induces a specific conformation in the biphenyl or aryl-sulfonamide systems, locking the molecule into a bioactive shape (atropisomerism control).[1]

This application note provides a rigorous guide to handling, reacting, and optimizing this building block, moving beyond basic synthesis into field-proven protocols for drug discovery.

Chemical Profile & Stability

PropertyData
CAS Number 887266-97-9
Formula C₇H₆ClFO₃S
MW 224.64 g/mol
Appearance White to off-white crystalline solid
Storage 2-8°C, under Inert Gas (Argon/Nitrogen)
Reactivity Hazard Hydrolysis-prone; releases HCl upon contact with moisture.[1]

Critical Handling Note: Sulfonyl chlorides are electrophilic warheads.[1] This compound will degrade to the corresponding sulfonic acid if exposed to atmospheric moisture.[1] Always handle in a fume hood and weigh out in a glovebox or dry-bag if high precision (<50 mg) is required.[1]

Core Application: Sulfonamide Synthesis[2][3][4][5]

The primary application is the formation of sulfonamides (


), a pharmacophore ubiquitous in kinase inhibitors, antibiotics, and ion channel modulators.[1]
Mechanism of Action

The nitrogen of a primary or secondary amine attacks the sulfur center.[1][2] The reaction is driven to completion by a non-nucleophilic base which scavenges the liberated HCl.[1][2]

Decision Matrix: Selecting the Right Protocol

Not all amines are equal. Use the following logic to select your method:

ReactionSelection Start Start: Select Amine Partner CheckSolubility Is Amine Soluble in DCM/THF? Start->CheckSolubility CheckAcid Is Amine an Amino Acid/Zwitterion? CheckSolubility->CheckAcid No MethodA Method A: Anhydrous Coupling (Standard) CheckSolubility->MethodA Yes MethodB Method B: Schotten-Baumann (Biphasic) CheckAcid->MethodB Yes MethodC Method C: Pyridine Catalysis (Stubborn Amines) CheckAcid->MethodC No (Poor Nucleophile) High Yield, Easy Workup High Yield, Easy Workup MethodA->High Yield, Easy Workup No Organic Base Needed No Organic Base Needed MethodB->No Organic Base Needed Forces Reaction Forces Reaction MethodC->Forces Reaction

Figure 1: Decision matrix for selecting reaction conditions based on amine substrate properties.[1]

Detailed Experimental Protocols

Protocol A: Standard Anhydrous Coupling (General Purpose)

Best for: Primary/Secondary amines, anilines, and soluble heterocycles.[1]

Reagents:

  • Amine substrate (1.0 equiv)[1]

  • 4-Fluoro-3-methoxybenzenesulfonyl chloride (1.1 - 1.2 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Optional: DMAP (0.1 equiv) if the amine is sterically hindered.[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL/mmol). Add TEA (1.5 mmol).

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls exotherm and prevents disulfonylation (formation of

    
    ).[1]
    
  • Addition: Dissolve 4-Fluoro-3-methoxybenzenesulfonyl chloride (1.1 mmol) in a minimal amount of DCM and add dropwise to the amine solution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

    • Endpoint: Disappearance of amine.[1]

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine/base), Sat.[1] NaHCO₃ (to remove sulfonic acid byproduct), and Brine.[1]

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc).

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or when organic bases must be avoided.[1]

Reagents:

  • Amine/Amino Acid (1.0 equiv)[1]

  • 4-Fluoro-3-methoxybenzenesulfonyl chloride (1.2 equiv)[1]

  • NaOH or Na₂CO₃ (2.5 equiv)[1]

  • Solvent System: Water : THF (1:[1]1) or Water : Dioxane (1:1)[1]

Procedure:

  • Dissolution: Dissolve the amine in the Water/THF mixture.[1]

  • Basification: Add the inorganic base. Ensure pH is >9.

  • Addition: Add the sulfonyl chloride (solid or solution in THF) in one portion at 0°C.

  • Reaction: Vigorously stir (emulsion) at RT for 2-4 hours.

  • Acidification: Carefully acidify with 1M HCl to pH ~2 (if product is acidic) or neutral pH.

  • Extraction: Extract with EtOAc.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. Check reagent quality (if it smells like acid, it has degraded).[1] Increase equivalents to 1.5x.
Bis-sulfonylation Excess Reagent / High TempKeep reaction strictly at 0°C during addition.[1] Add Sulfonyl Chloride slowly.
No Reaction Poor NucleophilicitySwitch solvent to Pyridine (acts as solvent & catalyst).[1] Heat to 50°C. Add DMAP.
Regioselectivity Issues Multiple Amines presentExploit pKa differences. Aliphatic amines react faster than anilines.[1] Control stoichiometry precisely.

Strategic SAR: Why this Scaffold?

When designing a drug, replacing a plain phenyl ring with the 4-Fluoro-3-methoxy moiety often solves specific problems:

  • Metabolic Blocking: The Para-fluorine blocks CYP450-mediated oxidation, extending half-life (

    
    ).[1]
    
  • Conformational Lock: The methoxy group creates a "molecular doorstop."[1] In biaryl systems, it prevents free rotation, potentially locking the molecule in the active binding conformation.[1]

  • Electronic Tuning: The electron-withdrawing nature of the sulfonyl group + fluorine increases the acidity of the sulfonamide NH.[1]

    • Effect: Stronger H-bond donor capability to receptor residues (e.g., Aspartate or Glutamate side chains in Kinase pockets).[1]

References

  • PubChem. (2023).[1] 4-Fluoro-3-methoxybenzenesulfonyl chloride Compound Summary. National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4-Fluoro-3-methoxybenzenesulfonyl chloride. Merck KGaA.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Context: Sulfonamide synthesis and metabolic stability). Link

  • Woolven, H., et al. (2016).[1] Late-Stage Functionalization of Sulfonamides. Organic Letters. (Context: Reactivity of sulfonamide scaffolds). Link[1]

Sources

Navigating the Synthesis of Substituted Arenesulfonamides and Sulfonate Esters: A Guide to Protecting Group Strategies for 4-Fluoro-3-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility and Challenges of 4-Fluoro-3-methoxybenzenesulfonyl Chloride

4-Fluoro-3-methoxybenzenesulfonyl chloride is a key building block in medicinal chemistry and drug development, prized for the unique electronic properties conferred by its substituted aromatic ring. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic attack by amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in a wide array of therapeutic agents due to their ability to act as bioisosteres for other functional groups and their involvement in crucial binding interactions with biological targets.[1][2]

However, the high reactivity of the sulfonyl chloride group also presents a significant challenge in the synthesis of complex molecules. The presence of multiple nucleophilic functional groups within a substrate can lead to a loss of chemoselectivity, resulting in undesired side products and diminished yields. To overcome this, a carefully designed protecting group strategy is often essential.[3] This application note provides a comprehensive guide to the strategic use of protecting groups in reactions involving 4-fluoro-3-methoxybenzenesulfonyl chloride, with a focus on practical, field-proven protocols for researchers and drug development professionals.

Pillar 1: Strategic Selection of Protecting Groups

The success of a multi-step synthesis often hinges on the judicious choice of protecting groups. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removed under mild conditions that do not affect other functional groups.[4] This concept of "orthogonal protection," where different protecting groups can be removed selectively, is a cornerstone of modern organic synthesis.[3]

When working with 4-fluoro-3-methoxybenzenesulfonyl chloride, the primary concern is the presence of nucleophilic hydroxyl (-OH) and amino (-NH2) groups in the substrate, which can compete with the desired reaction. The following sections detail robust protecting group strategies for these functionalities.

Protecting Hydroxyl Groups: The Silyl Ether Approach

For the temporary protection of phenolic hydroxyl groups, tert-butyldimethylsilyl (TBDMS) ethers are a workhorse in organic synthesis. The TBDMS group offers a good balance of stability and ease of removal. It is stable to a wide range of non-acidic and non-fluoride-based reagents but can be selectively cleaved under mild conditions.[5][6]

Protecting Amino Groups: The Carbamate Strategy

The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines.[7] It is easily introduced using di-tert-butyl dicarbonate (Boc anhydride) and is stable to a wide variety of reaction conditions, including basic and nucleophilic reagents. The Boc group is readily removed under acidic conditions.[8]

Comparative Overview of Protecting Groups

The following table provides a comparative summary of the TBDMS and Boc protecting groups, outlining their introduction and removal conditions. This allows for the strategic planning of an orthogonal protection strategy.

Functional Group to ProtectProtecting GroupReagents for IntroductionTypical Solvents for IntroductionReagents for RemovalTypical Solvents for RemovalKey Considerations
Phenolic -OH tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazoleDMF, DCMTetrabutylammonium fluoride (TBAF)THFStable to a wide range of conditions, but sensitive to acid and fluoride ions.[5][6]
Amino (-NH2) tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, DMAP)THF, DCM, H₂OTrifluoroacetic acid (TFA), HClDCM, Dioxane, MethanolStable to basic and nucleophilic conditions; readily cleaved by strong acids.[7][8]

Pillar 2: Self-Validating Protocols for Key Transformations

The following protocols are designed to be robust and reproducible. They include detailed, step-by-step methodologies for the protection of a model phenol and aniline, the subsequent sulfonylation reaction with 4-fluoro-3-methoxybenzenesulfonyl chloride, and the final deprotection steps.

Experimental Workflow Overview

The overall synthetic strategy follows a logical progression of protection, reaction, and deprotection, as illustrated in the workflow diagram below.

G cluster_protection PART 1: Protection cluster_reaction PART 2: Sulfonylation cluster_deprotection PART 3: Deprotection p1 Substrate with -OH and/or -NH2 groups p2 Protection of -OH as TBDMS ether p1->p2 TBDMS-Cl, Imidazole p3 Protection of -NH2 as Boc-amine p1->p3 Boc2O, Base r1 Protected Substrate p2->r1 p3->r1 r2 Reaction with 4-Fluoro-3-methoxy- benzenesulfonyl chloride r1->r2 Base (e.g., Pyridine) r3 Protected Product r2->r3 d1 Protected Product r3->d1 d2 Deprotection of TBDMS ether d1->d2 TBAF d3 Deprotection of Boc-amine d1->d3 TFA or HCl d4 Final Product d2->d4 d3->d4

Caption: General experimental workflow for a protecting group strategy.

Protocol 1: Protection of a Phenolic Hydroxyl Group as a TBDMS Ether

This protocol describes the protection of a generic phenol using tert-butyldimethylsilyl chloride.

Materials:

  • Phenol substrate (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv)

  • Imidazole (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the phenol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add imidazole.

  • Add TBDMS-Cl portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6][9]

Protocol 2: Protection of a Primary Amine as a Boc-Carbamate

This protocol details the protection of a primary aniline using di-tert-butyl dicarbonate.[8]

Materials:

  • Aniline substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

  • Triethylamine (TEA, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aniline substrate and triethylamine in anhydrous THF at room temperature under an inert atmosphere.

  • Add a solution of Boc₂O in THF dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[7][8]

Protocol 3: Sulfonylation of a Protected Amine with 4-Fluoro-3-methoxybenzenesulfonyl Chloride

This protocol describes the formation of a sulfonamide from a protected primary amine. A similar procedure can be followed for the formation of a sulfonate ester from a protected phenol, often using pyridine as both the base and solvent.[10]

Materials:

  • Protected amine substrate (1.0 equiv)

  • 4-Fluoro-3-methoxybenzenesulfonyl chloride (1.05 equiv)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the protected amine substrate in pyridine at 0 °C under an inert atmosphere.

  • Slowly add 4-fluoro-3-methoxybenzenesulfonyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove pyridine.

  • Further wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11][12]

Protocol 4: Deprotection of a TBDMS Ether

This protocol details the removal of the TBDMS protecting group using TBAF.

Materials:

  • TBDMS-protected substrate (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected substrate in anhydrous THF at room temperature.

  • Add the TBAF solution dropwise to the stirred mixture.

  • Stir the reaction for 1-3 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5][6]

Protocol 5: Deprotection of a Boc-Carbamate

This protocol describes the acidic removal of the Boc protecting group.[8]

Materials:

  • Boc-protected substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected substrate in DCM at 0 °C.

  • Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.[7][8]

Pillar 3: Authoritative Grounding and Mechanistic Insights

The choice of a protecting group strategy is guided by the stability of the protecting groups to various reaction conditions. The following diagram illustrates the orthogonal nature of the TBDMS and Boc protecting groups.

G cluster_orthogonality Orthogonal Deprotection Strategy start Doubly Protected Substrate (TBDMS & Boc) deprotect_tbdms Selective TBDMS Removal start->deprotect_tbdms TBAF deprotect_boc Selective Boc Removal start->deprotect_boc TFA or HCl boc_protected Boc-Protected Intermediate deprotect_tbdms->boc_protected tbdms_protected TBDMS-Protected Intermediate deprotect_boc->tbdms_protected final_product Fully Deprotected Product boc_protected->final_product TFA or HCl tbdms_protected->final_product TBAF

Caption: Orthogonal deprotection of TBDMS and Boc groups.

The stability of silyl ethers is largely dependent on steric hindrance around the silicon atom. The bulky tert-butyl group in TBDMS ethers sterically shields the silicon atom from nucleophilic attack, rendering it significantly more stable than less hindered silyl ethers like trimethylsilyl (TMS) ethers.[6]

The Boc group's stability stems from the delocalization of the nitrogen lone pair into the carbonyl group of the carbamate, which reduces the nucleophilicity and basicity of the amine.[13] Deprotection under acidic conditions proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to regenerate the free amine.[8]

Conclusion

The successful application of 4-fluoro-3-methoxybenzenesulfonyl chloride in the synthesis of complex molecules is highly dependent on a well-conceived protecting group strategy. The use of TBDMS ethers for phenols and Boc-carbamates for anilines provides a robust and orthogonal approach to selectively mask these nucleophilic functionalities. The detailed protocols and mechanistic insights provided in this application note offer a practical guide for researchers to navigate the challenges of chemoselectivity and achieve their synthetic goals with greater efficiency and success.

References

  • Benchchem. (2025).
  • Taylor & Francis Online. (n.d.). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Retrieved from [Link]

  • Patel, M., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. PMC.
  • Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
  • Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Benchchem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • Kumar, G., Kumar, G., & Gupta, R. (2021). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Bouzide, A., & Sauvé, G. (1997). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Organic Letters, 4(14), 2329-2332.
  • Appukkuttan, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10333.
  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2019). TBMDS Protection of a Phenol going way over expected time? Retrieved from [Link]

  • Benchchem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
  • QuickCompany. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 65(6), 1683-1685.
  • Benchchem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol.
  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Retrieved from [Link]

  • Ngassa, F. N., et al. (2014). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Arkivoc, 2014(6), 234-244.
  • YouTube. (2020). Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

Sources

Application Notes & Protocols: Catalytic Strategies for Reactions of 4-Fluoro-3-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Fluoro-3-methoxybenzenesulfonyl chloride is a valuable substituted aromatic sulfonyl chloride, serving as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of the fluoro and methoxy groups modulates the electronic properties and reactivity of the sulfonyl chloride moiety, making it an attractive synthon for introducing the 4-fluoro-3-methoxyphenylsulfonyl group into target molecules. This guide provides an in-depth exploration of the primary catalytic strategies employed to facilitate its reactions, focusing on the formation of sulfonamides, sulfonate esters, and sulfones. We delve into the mechanistic rationale behind catalyst selection—from classic base catalysis to modern transition-metal and Lewis acid catalysis—and provide detailed, actionable protocols for researchers in organic synthesis and drug discovery.

Reagent Profile and Reactivity

4-Fluoro-3-methoxybenzenesulfonyl chloride possesses a highly electrophilic sulfur center, primed for nucleophilic attack. The reactivity is governed by the inherent properties of the sulfonyl chloride group and modulated by the substituents on the aromatic ring.

  • Sulfonyl Chloride Group (-SO₂Cl): This functional group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. It is, however, more chemically robust and resistant to hydrolysis than its acyl chloride counterparts.[2]

  • Ring Substituents:

    • Fluorine (C4): As a moderately deactivating, ortho-para directing group, the fluorine atom influences the regioselectivity of further aromatic substitutions.

    • Methoxy (C3): This is a strongly activating, ortho-para directing group. Its position relative to the sulfonyl chloride can influence the overall electron density of the ring.

Table 1: Physicochemical Properties of 4-Fluoro-3-methoxybenzenesulfonyl Chloride

PropertyValue
Chemical Structure 4-Fluoro-3-methoxybenzenesulfonyl chloride structure
IUPAC Name 4-fluoro-3-methoxybenzene-1-sulfonyl chloride
CAS Number 848043-34-7
Molecular Formula C₇H₆ClFO₃S
Molecular Weight 224.64 g/mol
Appearance Typically an off-white to beige crystalline solid

Catalytic Strategies for Core Transformations

The choice of catalyst is paramount and depends entirely on the desired transformation. We will explore three common reaction classes: Sulfonamide/Sulfonate Ester Formation, Friedel-Crafts Sulfonylation, and Copper-Catalyzed Radical Reactions.

Base and Organocatalysis: Synthesis of Sulfonamides and Sulfonate Esters

The most fundamental reaction of sulfonyl chlorides is their coupling with amines and alcohols to form sulfonamides and sulfonate esters, respectively.[3] While these reactions can proceed uncatalyzed, they are often slow and generate stoichiometric amounts of corrosive HCl. The use of a base or organocatalyst is standard practice to neutralize HCl and accelerate the reaction.

Causality & Expertise: The catalyst in this context, typically a tertiary amine like pyridine or triethylamine, functions in two primary ways. First, it acts as an acid scavenger, irreversibly removing the HCl byproduct and driving the reaction equilibrium forward. Second, in some cases, more nucleophilic bases like 4-Dimethylaminopyridine (DMAP) can act as true catalysts by forming a highly reactive intermediate, a sulfonylpyridinium salt, which is more susceptible to nucleophilic attack than the sulfonyl chloride itself.[4] This Lewis base catalysis significantly enhances the reaction rate.[4]

This protocol details the general procedure for the synthesis of an N-aryl sulfonamide using a representative aniline derivative.

Materials:

  • 4-Fluoro-3-methoxybenzenesulfonyl chloride (1.0 eq)

  • Aniline derivative (e.g., 4-methylaniline) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the aniline derivative (1.1 eq) and DMAP (0.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the sulfonyl chloride).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Dissolve 4-Fluoro-3-methoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the desired sulfonamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Amine, DMAP, TEA in DCM add_sulfonyl Add Sulfonyl Chloride Solution at 0 °C reagents->add_sulfonyl Cool stir Stir at RT (4-12h) add_sulfonyl->stir Warm quench Dilute & Wash (HCl, NaHCO₃, Brine) stir->quench Monitor (TLC) dry Dry & Concentrate quench->dry purify Purify (Chromatography) dry->purify

Caption: Workflow for base-catalyzed sulfonamide synthesis.
Lewis Acid Catalysis: Friedel-Crafts Sulfonylation

To form a C-S bond between the sulfonyl group and another aromatic ring (creating a diaryl sulfone), a Friedel-Crafts sulfonylation reaction is employed. This reaction requires a catalyst to activate the sulfonyl chloride, making it a sufficiently potent electrophile to overcome the aromaticity of the substrate.[5]

Causality & Expertise: Strong Lewis acids like AlCl₃ or FeCl₃ are the catalysts of choice.[5][6] The Lewis acid coordinates to one of the sulfonyl oxygen atoms (or less commonly, the chlorine atom), creating a highly polarized complex or a discrete sulfonylium cation (ArSO₂⁺).[7] This species is a powerful electrophile that readily undergoes electrophilic aromatic substitution with an electron-rich arene.[8] Unlike Friedel-Crafts acylation, the sulfone product is not a strong Lewis base, so the catalyst is not consumed stoichiometrically and can be used in catalytic amounts, although stoichiometric amounts are sometimes used to drive the reaction.[5][8]

This protocol uses a solid acid catalyst, which simplifies purification and is more environmentally benign than traditional soluble Lewis acids.[5][6]

Materials:

  • 4-Fluoro-3-methoxybenzenesulfonyl chloride (1.0 eq)

  • Anisole (serving as reactant and solvent, large excess)

  • Fe³⁺-exchanged K10 Montmorillonite clay (20% by weight of sulfonyl chloride)

  • Anhydrous Toluene (optional co-solvent)

Step-by-Step Procedure:

  • Catalyst Activation: Activate the Fe³⁺-montmorillonite catalyst by heating at 120 °C under vacuum for 3 hours prior to use.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the activated catalyst (20 wt%).

  • Reagent Addition: Add anisole (large excess) and 4-Fluoro-3-methoxybenzenesulfonyl chloride (1.0 eq).

  • Reaction Conditions: Heat the stirred slurry to 80-100 °C and maintain for 6-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the Celite pad with toluene or ethyl acetate.

  • Isolation: Combine the filtrates and remove the excess anisole and solvent under reduced pressure.

  • Purification: The crude diaryl sulfone product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Table 2: Comparison of Lewis Acids in Friedel-Crafts Sulfonylation

CatalystTypical Loading (mol%)ConditionsAdvantagesDisadvantages
AlCl₃10 - 110Anhydrous, often neat or in CS₂, DCEHigh activity, readily availableMoisture sensitive, corrosive, difficult to recycle[5]
FeCl₃10 - 110Anhydrous, often neat or in nitrobenzeneLess expensive than AlCl₃, effectiveSimilar handling issues to AlCl₃[5]
Zeolite Beta10-20 wt%Heterogeneous, higher temperaturesReusable, eco-friendly, high selectivity[6]Requires higher temperatures, lower activity for deactivated arenes
Fe³⁺-montmorillonite10-20 wt%Heterogeneous, moderate temperaturesReusable, mild conditions, easy work-up[5]Activity can vary based on preparation method
Copper Catalysis: Radical-Mediated Transformations

Modern synthetic methods have utilized transition metals, particularly copper, to engage sulfonyl chlorides in radical-based reactions.[9] These methods offer alternative pathways to C-S bond formation under milder conditions than traditional electrophilic substitution.

Causality & Expertise: Copper(I) salts can catalyze the homolytic cleavage of the S-Cl bond in an arylsulfonyl chloride. This single-electron transfer (SET) process generates an arylsulfonyl radical (ArSO₂•) and a Cu(II) species.[9] The highly reactive sulfonyl radical can then participate in a variety of transformations, such as addition to alkenes or alkynes, providing a powerful method for difunctionalization of unsaturated systems.[9][10]

G cluster_cycle Catalytic Cycle ArSO₂Cl ArSO₂Cl ArSO₂• ArSO₂• ArSO₂Cl->ArSO₂• SET [Cu(II)Cl] [Cu(II)Cl] Cu(I) Cu(I) Radical Addition Radical Addition ArSO₂•->Radical Addition + Alkene Product Product Radical Addition->Product + [Cu(II)Cl] - Cu(I)

Caption: Simplified Cu(I)-catalyzed generation of a sulfonyl radical.

This protocol is a representative example based on established copper-catalyzed additions of sulfonyl chlorides to olefins.

Materials:

  • 4-Fluoro-3-methoxybenzenesulfonyl chloride (1.0 eq)

  • Styrene derivative (1.5 eq)

  • Copper(I) bromide (CuBr) (10 mol%)

  • Ligand (e.g., TMEDA or a bipyridine) (12 mol%)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or Toluene)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk tube, add CuBr (10 mol%) and the ligand (12 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Argon) three times.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the styrene derivative (1.5 eq) and 4-Fluoro-3-methoxybenzenesulfonyl chloride (1.0 eq).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 60-90 °C for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature and filter through a short plug of silica gel, eluting with ethyl acetate.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the β-chloro sulfone adduct.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Sulfonamide Synthesis 1. Incomplete reaction. 2. Hydrolysis of sulfonyl chloride. 3. Weakly nucleophilic amine.1. Increase reaction time or temperature. 2. Ensure strictly anhydrous conditions and reagents. 3. Increase catalyst loading (DMAP to 0.3 eq) or use a stronger, non-nucleophilic base like DBU.
Di-sulfonylation of Primary Amine High local concentration of sulfonyl chloride.Add the sulfonyl chloride solution slowly via syringe pump to the amine solution at 0 °C. Ensure no more than 1.0 eq of sulfonyl chloride is used.
No Reaction in Friedel-Crafts 1. Deactivated catalyst. 2. Deactivated aromatic substrate.1. Ensure Lewis acid is fresh and anhydrous; activate solid catalysts by heating under vacuum. 2. The reaction fails for strongly deactivated rings (e.g., nitrobenzene). Use a more electron-rich arene.[7]
Dark/Polymeric Byproducts Reaction temperature too high, especially with sensitive substrates or strong Lewis acids.Run the reaction at a lower temperature for a longer duration. Use a milder, solid acid catalyst like Fe³⁺-montmorillonite.[5]

References

  • Chen, G., & Lian, Z. (n.d.). Copper‐catalyzed chloro‐arylsulfonylation of styrene derivatives via the insertion of sulfur dioxide. ResearchGate. [Link]

  • Ball, N. D., & Willis, M. C. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. NIH Public Access. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate. [Link]

  • Tan, W. S. (n.d.). Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. ScholarBank@NUS. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]

  • Kim, H., & Lee, C. (2021). Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. ACS Catalysis. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Truce, W., & Goralski, C. (1970). The Copper-Catalyzed Addition of Arenesulfonyl Chlorides to 1,1-Diphenylthylene and Cyclic Aryl-Substituted Olefins. The Journal of Organic Chemistry. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • Copper‐catalyzed sulfenylation of quinones with arylsulfonyl chlorides. (n.d.). ResearchGate. [Link]

  • Wang, Z., et al. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. [Link]

  • Choudary, B. M., et al. (2001). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. SciSpace. [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). University of Babylon. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. [Link]

  • Choudary, B. M., et al. (2001). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • TMP Chem. (2020). Formation of Sulfonate Esters from Alcohols. YouTube. [Link]

  • Nielsen, M. K., et al. (2024). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Organic Process Research & Development. [Link]

  • Friedel-Crafts Reactions | Alkylation & Acylation. (n.d.). Study.com. [Link]

  • Bokhari, A., et al. (2019). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. MDPI. [Link]

  • El-Mahdy, A. F. M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]

  • Synthesis of 4-methoxybenzenesulfonyl chloride. (n.d.). PrepChem.com. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). UCL Discovery. [Link]

  • 4-Methoxybenzenesulfonyl chloride. (n.d.). PubChem. [Link]

  • 3-Fluoro-4-methoxybenzoyl chloride. (n.d.). PubChem. [Link]

Sources

Process Development Guide: Scale-Up Synthesis with 4-Fluoro-3-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Molecule Profile

In modern medicinal chemistry, the 4-fluoro-3-methoxybenzenesulfonyl chloride (CAS: 107095-01-2) scaffold represents a "privileged structure." The combination of the fluorine atom (metabolic stability, lipophilicity modulation) and the methoxy group (hydrogen bond acceptor, steric handle) positions this intermediate as a critical building block for kinase inhibitors and GPCR ligands.

However, scaling up sulfonyl chloride chemistry presents a dichotomy: the high electrophilicity that makes them excellent coupling partners also renders them prone to rapid hydrolysis and thermal instability. This guide moves beyond standard bench-top procedures to address the heat transfer, mixing, and safety constraints encountered at the kilogram scale.

Material Science & Stability Profile

Before initiating reactor charging, the physical state of the reagent dictates the engineering controls.

PropertyValue / CharacteristicImplication for Scale-Up
Physical State White to off-white crystalline solidRequires solids handling/powder transfer systems; potential for bridging in hoppers.
Melting Point ~77–81 °C (Analogous)Critical: Do not melt to transfer. Keep solid or dissolve in solvent. Molten sulfonyl chlorides have accelerated decomposition rates.
Reactivity Electrophilic; Moisture SensitiveHydrolyzes to sulfonic acid + HCl. Reaction vessels must be inerted (N₂).
Corrosivity Skin Corr.[1][2][3][4][5] 1BRequires Hastelloy or Glass-lined reactors. SS316 is vulnerable to hot HCl byproducts.

Reaction Engineering: The Amidation Landscape

The primary application of this reagent is sulfonamide bond formation. At scale, the choice of base and solvent is not just about yield—it is about process mass intensity (PMI) and safety .

Solvent Selection Matrix

Dichloromethane (DCM) is standard in academic papers but problematic in manufacturing due to environmental regulations and low boiling point (pressure buildup).

SolventScale-Up ViabilityProsCons
2-MeTHF High Biogenic, separates well from water, higher boiling point than DCM.Peroxide formation (requires stabilizers).
Ethyl Acetate Medium Green, cheap.Nucleophilic attack by amines can occur (trans-acylation) if reaction is slow/hot.
Toluene High Excellent for azeotropic drying of amines prior to addition.Poor solubility of polar sulfonamide products (slurry reaction).
Acetonitrile Low Good solubility.Miscible with water; difficult extractive workup.
Base Selection & HCl Scavenging

The reaction generates stoichiometric HCl.

  • Triethylamine (TEA) / DIPEA: Homogeneous. Fast reaction. Forms soluble salts that can complicate crystallization.

  • Inorganic Carbonates (K₂CO₃/Na₂CO₃): Heterogeneous. Slower (mass-transfer limited). Preferred for scale-up if the reaction speed permits, as the inorganic salts are easily washed away, and the CO₂ off-gassing provides a self-sparging effect (requires scrubber).

Master Protocol: Kilogram-Scale Amidation

Scenario: Coupling 4-Fluoro-3-methoxybenzenesulfonyl chloride (1.0 equiv) with a secondary amine (1.1 equiv). Scale: 1.0 kg input of Sulfonyl Chloride.

Phase 1: Reactor Setup & Charging
  • Inertion: Purge 20L Glass-Lined Reactor (GLR) with N₂ to <2% O₂.

  • Charge Amine: Load Amine (1.1 equiv) dissolved in 2-MeTHF (10 L, 10 vol).

  • Drying (Optional but Recommended): Perform a vacuum distillation (strip 2 vol) to remove trace water. Water competes for the sulfonyl chloride.

  • Base Charge: Add K₂CO₃ (2.5 equiv, granular). Note: If using TEA, add slowly to avoid exotherm.

  • Cooling: Chill reactor jacket to 0–5 °C.

Phase 2: Controlled Addition (The Critical Control Point)

Rationale: Adding the sulfonyl chloride to the amine ensures the amine is always in excess, minimizing the formation of bis-sulfonamides (if primary amine) and reducing hydrolysis risk.

  • Dissolution: Dissolve 4-Fluoro-3-methoxybenzenesulfonyl chloride (1.0 kg) in 2-MeTHF (3 L) in a separate header tank.

  • Addition: Add the sulfonyl chloride solution dropwise over 2–4 hours .

    • Monitor: Internal Temperature (IT). Keep IT < 15 °C.

    • Warning: Sulfonylation is highly exothermic. Rapid addition leads to thermal runaway and impurity formation.

Phase 3: Reaction & Quench
  • Aging: Warm to 20–25 °C and stir for 2 hours.

  • IPC (In-Process Control): Sample for HPLC. Target: < 1% Sulfonyl Chloride remaining.

    • If unreacted SM persists: Do NOT add more chloride immediately. Check for water contamination.

  • Quench: Add 10% aqueous NH₄Cl (5 L) slowly.

    • Chemistry: Destroys trace anhydride/chloride species. Solubilizes inorganic salts.

Phase 4: Workup & Isolation
  • Phase Cut: Agitate for 15 mins, settle for 30 mins. Drain lower aqueous layer (high density due to salts).

  • Wash: Wash organic layer with water (5 L) followed by Brine (5 L).

  • Polishing Filtration: Filter organic stream through a cartridge filter (remove K₂CO₃ fines).

  • Crystallization: Swap solvent via vacuum distillation to Heptane/IPA or Ethanol to induce crystallization.

  • Filtration: Isolate solids, wash with cold heptane.

  • Drying: Vacuum oven at 45 °C with N₂ bleed.

Process Safety & Workflow Visualization

The following diagram illustrates the critical decision nodes and safety barriers in the synthesis workflow.

G start Start: Raw Material Check (DSC & Water Content) inert Reactor Inertion (N2) & Amine Charging start->inert dry Azeotropic Drying? inert->dry distill Vac Distillation (Remove H2O) dry->distill High Water add_base Charge Base (K2CO3 or TEA) dry->add_base Low Water distill->add_base cool Cool to < 5°C add_base->cool addition Controlled Addition of Sulfonyl Chloride (Exotherm Control) cool->addition ipc IPC: HPLC Analysis addition->ipc fail Stall/Hydrolysis? Add Catalyst (DMAP) or More Reagent ipc->fail SM Remaining quench Quench (NH4Cl aq) & Phase Separation ipc->quench Conversion >99% fail->ipc cryst Solvent Swap & Crystallization quench->cryst final Isolated Sulfonamide cryst->final

Caption: Process flow diagram highlighting the critical path for amidation, emphasizing moisture control (drying) and thermal regulation during addition.

Troubleshooting & Quality Assurance

Common Impurity Profile
  • Sulfonic Acid (Hydrolysis Product):

    • Cause: Wet solvent or atmospheric moisture ingress.

    • Remediation:[6] Ensure KF (Karl Fischer) of amine solution is < 500 ppm before addition.

  • Bis-Sulfonamide:

    • Cause: Excess Sulfonyl Chloride or high temperature.

    • Remediation:[6] Maintain Amine:Sulfonyl Chloride ratio > 1.05. Add chloride slowly.

  • Color:

    • Cause: Oxidation of amine or impurities in sulfonyl chloride.

    • Remediation:[6] Use activated carbon (Norit A) during crystallization.

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 3-Fluoro-4-methoxybenzenesulfonyl chloride (Analogous). Retrieved from

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Methoxybenzenesulfonyl chloride. Retrieved from

  • Organic Process Research & Development. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from

  • ResearchGate. (2025). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides. Retrieved from

Sources

Application Note: Derivatization of Bioactive Amines with 4-Fluoro-3-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for derivatizing primary and secondary amines using 4-Fluoro-3-methoxybenzenesulfonyl chloride (FMBSC) . While sulfonyl chlorides are ubiquitous in medicinal chemistry, this specific reagent offers a unique "push-pull" electronic motif—combining the electron-withdrawing nature of the sulfonyl and fluorine groups with the electron-donating methoxy group. This substitution pattern is critical for Structure-Activity Relationship (SAR) studies, specifically for modulating lipophilicity (


), metabolic stability, and protein-ligand binding kinetics.

Furthermore, the fluorine atom serves as a built-in


F NMR handle , enabling quantitative reaction monitoring (qNMR) without the need for additional internal standards.

Chemical Basis & Mechanistic Insight

The Reagent Profile[1][2][3]
  • IUPAC Name: 4-Fluoro-3-methoxybenzenesulfonyl chloride[1]

  • CAS: 887266-97-9[1]

  • Molecular Weight: 224.64 g/mol [1][2][3][4]

  • Reactivity: Electrophilic attack at the sulfur atom by nucleophiles (amines, alcohols, thiols).

  • Stability: Moisture sensitive; hydrolyzes to the corresponding sulfonic acid (spectroscopically dead in UV-Vis tracking but distinct in NMR).

Electronic "Push-Pull" Effect

In drug design, the 4-fluoro-3-methoxy motif is not accidental.

  • Fluorine (4-position): Blocks metabolic oxidation at the para-position (a common clearance pathway) and modulates pKa via inductive electron withdrawal.

  • Methoxy (3-position): Provides a hydrogen bond acceptor and steric bulk, often improving selectivity in kinase or GPCR pockets.

  • Synergy: The electron-donating methoxy group (

    
     effect) partially counteracts the strong electron-withdrawing sulfonyl group, fine-tuning the acidity of the resulting sulfonamide N-H bond.
    
Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur center, typically following an addition-elimination pathway.

ReactionMechanism Reagent FMBSC (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Attack Amine Bioactive Amine (Nucleophile) Amine->Intermediate Product Sulfonamide Derivative Intermediate->Product Elimination Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Nucleophilic substitution mechanism for sulfonamide formation.

Experimental Protocols

Method A: High-Throughput Parallel Synthesis (DCM/Pyridine)

Best for: Library generation, acid-sensitive substrates, and non-aqueous soluble amines.

Reagents:

  • Substrate: Amine (0.1 mmol)

  • Reagent: FMBSC (0.12 mmol, 1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Base: Pyridine (3.0 eq) or Triethylamine (TEA) (1.5 eq)

Procedure:

  • Preparation: Dissolve 0.1 mmol of the amine in 1.0 mL of anhydrous DCM in a 4 mL glass vial.

  • Base Addition: Add Pyridine (24 µL, 0.3 mmol). Vortex for 10 seconds.

  • Activation: Dissolve FMBSC (27 mg, 0.12 mmol) in 0.5 mL anhydrous DCM.

  • Addition: Add the FMBSC solution dropwise to the amine mixture at 0°C (ice bath) to minimize exothermic side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir/shake for 4–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench: Add 1.0 mL of 1M HCl (aqueous) to scavenge excess pyridine and hydrolyze unreacted sulfonyl chloride.

  • Extraction: Vortex vigorously. Remove the organic (lower) layer.

  • Drying: Pass the organic layer through a phase separator cartridge or dry over MgSO₄.

  • Concentration: Evaporate solvent under reduced pressure.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Water-soluble amines (e.g., amino acids), robust substrates, and green chemistry compliance.

Reagents:

  • Substrate: Amine hydrochloride or free base

  • Solvent: THF/Water (1:1 v/v) or Dioxane/Water[2]

  • Base: Na₂CO₃ or K₂CO₃ (2.5 eq)

Procedure:

  • Dissolve amine (0.5 mmol) in 2.5 mL water.

  • Add Na₂CO₃ (132 mg, 1.25 mmol). Stir until dissolved.

  • Dissolve FMBSC (123 mg, 0.55 mmol) in 2.5 mL THF.

  • Add the THF solution to the aqueous amine solution rapidly.

  • Stir vigorously at RT for 2 hours.

  • Workup: Acidify to pH ~3 with 1N HCl. Extract with EtOAc (3x).

Analytical Validation & Data Interpretation

F NMR Monitoring (The "Fluorine Handle")

The 4-fluoro substituent provides a distinct spectroscopic handle. This is superior to HPLC for crude reaction monitoring because it quantifies the ratio of Product vs. Hydrolyzed Reagent without extinction coefficient bias.

SpeciesApproximate

F Shift (vs. CFCl₃)
Signal Characteristics
Reagent (FMBSC) -102 to -105 ppmDoublet (coupling with arom. protons)
Product (Sulfonamide) -108 to -112 ppmShifted upfield due to sulfonamide formation
Hydrolysis (Sulfonic Acid) -115 to -118 ppmDistinct from product; indicates wet solvent

Note: Shifts are solvent-dependent (CDCl₃ vs DMSO-d₆).

Mass Spectrometry (LC-MS)

Expect the characteristic chlorine isotope pattern (3:1 ratio of M : M+2) in the starting material, which disappears in the product (replaced by the sulfonamide mass).

  • Target Mass calculation:

    
    .
    

Troubleshooting & Optimization

Use this decision tree to resolve low yields or impurities.

Troubleshooting Start Low Yield / Impurity? CheckMS Check LC-MS/NMR Start->CheckMS Result1 Starting Amine Remains CheckMS->Result1 Result2 Sulfonic Acid Observed CheckMS->Result2 Result3 Bis-Sulfonylation CheckMS->Result3 Sol1 Increase Temp (40°C) or use stronger base (DIPEA) Result1->Sol1 Sol2 Dry Solvents (Mol. Sieves) Slow addition at 0°C Result2->Sol2 Sol3 Reduce Reagent Eq (0.9 eq) Dilute reaction Result3->Sol3

Figure 2: Troubleshooting decision tree for sulfonylation reactions.

Critical Controls
  • Water Scavenging: Sulfonyl chlorides hydrolyze rapidly. Ensure DCM is distilled or stored over activated 4Å molecular sieves.

  • Order of Addition: Always add the sulfonyl chloride to the amine/base mixture. Reversing this can lead to temporary high concentrations of acid chloride, promoting side reactions.

  • Aniline Reactivity: Electron-deficient anilines (e.g., nitro-anilines) may require heating (40–60°C) and a catalyst (DMAP, 5 mol%).

References

  • General Sulfonamide Synthesis: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011). Direct Conversion of Sulfonyl Chlorides to Sulfonamides.[5] Journal of Organic Chemistry.

  • Fluorine in Medicinal Chemistry (SAR Context): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Role of Methoxy/Fluoro Substituents: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Reaction Monitoring (NMR): Yu, J. X., et al. (2005). 19F NMR in Drug Discovery: A Powerful Tool for Reaction Monitoring. Current Drug Discovery Technologies.

Sources

Troubleshooting & Optimization

Side reactions of 4-Fluoro-3-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-3-methoxybenzenesulfonyl chloride Ticket System: Open | Agent: Senior Application Scientist | Status: Active

Executive Summary: The Reagent Profile

Reagent: 4-Fluoro-3-methoxybenzenesulfonyl chloride CAS: 67475-55-2 Core Utility: Synthesis of sulfonamides (drug linkers) and sulfonate esters.[1][2] The Hidden Trap: This molecule is a "dual-electrophile."[3] While you intend to react at the Sulfur (Sulfonylation), the Carbon-4 position (C-F bond) is highly activated for Nucleophilic Aromatic Substitution (SnAr) due to the strong electron-withdrawing nature of the para-sulfonyl group.

Module 1: Critical Troubleshooting (FAQs & Tickets)

Ticket #001: "My product mass is correct, but I see a +Mass impurity where Fluorine is missing."
  • User Report: "I reacted the sulfonyl chloride with a primary amine. I see my desired sulfonamide, but also a significant side product where the Fluorine atom seems to be replaced by my amine."

  • Diagnosis: Nucleophilic Aromatic Substitution (SnAr). [2][4][5]

    • The Mechanism: The sulfonyl chloride group is a powerful electron-withdrawing group (EWG). It pulls electron density away from the benzene ring, making the para-fluorine extremely susceptible to attack by nucleophiles (amines).[2] The 3-methoxy group (electron-donating) slightly deactivates the ring, but not enough to stop the reaction under energetic conditions.

    • The Trigger: High temperatures (>40°C) or using a large excess of the amine nucleophile.[2]

    • Solution:

      • Temperature Control: Conduct the addition at 0°C to -10°C . The rate of sulfonylation (S-attack) is significantly faster than SnAr (C-attack) at low temperatures.[2]

      • Stoichiometry: Avoid large excesses of the amine. Use a non-nucleophilic auxiliary base (like DIPEA or TEA) to scavenge the HCl formed, rather than using excess reactant amine.[2][3]

Ticket #002: "Yield is low, and I isolated a water-soluble acid."
  • User Report: "The reaction looked clear, but after aqueous workup, my organic layer had very little product. The aqueous layer was highly acidic."

  • Diagnosis: Hydrolysis to Sulfonic Acid. [2][6][7]

    • The Mechanism: Sulfonyl chlorides are moisture-sensitive.[3][8] Water acts as a nucleophile, attacking the sulfur to form 4-fluoro-3-methoxybenzenesulfonic acid and HCl. The sulfonic acid is highly water-soluble and will be washed away during extraction.[3][6]

    • The Trigger: Wet solvents (DCM, THF) or high ambient humidity.[2][3] Electron-deficient sulfonyl chlorides (like this one) hydrolyze faster than standard benzenesulfonyl chloride.[2][3]

    • Solution:

      • Drying: Use anhydrous solvents (DCM distilled over CaH2 or from a solvent system).[2][3]

      • Order of Addition: Dissolve the amine and base first, then add the sulfonyl chloride (dissolved in dry solvent) dropwise. This ensures the intended nucleophile (amine) is present immediately to compete with any trace moisture.[2][3]

Ticket #003: "I see a white, insoluble solid that isn't my product."
  • User Report: "A white precipitate formed that is insoluble in both water and my organic solvent."

  • Diagnosis: Sulfonic Anhydride Formation. [1][2][6][9]

    • The Mechanism: If the reaction mixture contains a small amount of hydrolyzed sulfonic acid (from Ticket #002) and unreacted sulfonyl chloride, they can react with each other to form the sulfonic anhydride (

      
      ).
      
    • The Trigger: Slow addition of nucleophile in the presence of moisture.

    • Solution: Quench the reaction with a small amount of a reactive amine (like dimethylamine) or alcohol if the main reaction is stalled, or simply filter off the solid (anhydrides are often less soluble).[2]

Module 2: Visualizing the Competitors

The following diagram illustrates the "Dual Electrophile" risk. Path A is your desired reaction.[2][3] Path B is the parasitic SnAr reaction.[3]

ReactionPathways Reagent 4-Fluoro-3-methoxy benzenesulfonyl chloride Transition Competition Zone Reagent->Transition Amine Nucleophile (Primary Amine R-NH2) Amine->Transition Sulfonamide TARGET PRODUCT (Sulfonamide) Retention of Fluorine Transition->Sulfonamide Path A: Kinetic Control (Low Temp < 0°C) Fast Reaction SnAr_Product SIDE PRODUCT (SnAr Adduct) Loss of Fluorine Transition->SnAr_Product Path B: Thermodynamic (High Temp > 40°C) Excess Amine Acid HYDROLYSIS (Sulfonic Acid) Transition->Acid Path C: Moisture (Wet Solvent)

Caption: Figure 1. Kinetic vs. Thermodynamic competition. Path A (Green) is favored at low temperatures.[2]

Module 3: Optimized Experimental Protocol

Objective: Synthesis of a Sulfonamide while suppressing SnAr and Hydrolysis.

ParameterSpecificationReason
Solvent Dichloromethane (DCM) or THFAnhydrous (Water < 50 ppm).[2][3]
Base DIPEA (Hünig's Base) or PyridineNon-nucleophilic base prevents self-reaction.[2][3]
Temperature 0°C (Ice Bath) Critical to suppress SnAr (Path B).[2][3]
Stoichiometry 1.0 eq Amine : 1.1 eq Sulfonyl ChlorideSlight excess of chloride accounts for trace hydrolysis.[2][3]

Step-by-Step Guide:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Nucleophile Solution: Add 1.0 equivalent of your amine and 1.2 equivalents of DIPEA to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M).[2][3] Cool the mixture to 0°C .

  • Reagent Addition: Dissolve 1.1 equivalents of 4-Fluoro-3-methoxybenzenesulfonyl chloride in a minimal amount of DCM.

  • The Critical Step: Add the sulfonyl chloride solution dropwise over 10–15 minutes to the cold amine solution.

    • Why? This keeps the concentration of the electrophile low relative to the nucleophile, favoring the faster reaction (sulfonylation) and preventing localized heating.

  • Monitoring: Stir at 0°C for 30 minutes. Check TLC/LCMS.[2][3]

    • Success Marker: Disappearance of amine.[2][3]

    • Warning: Do not heat to reflux unless absolutely necessary.[2][3]

  • Workup: Quench with saturated

    
     (aq). Extract with DCM.[2][3] Wash organic layer with 1M HCl (to remove DIPEA) and Brine.[2][3] Dry over 
    
    
    
    .[2][3]

References

  • PubChem. 4-Fluoro-3-methoxybenzenesulfonyl chloride (Compound).[2][3] National Library of Medicine.[2][3] Available at: [Link][2][3]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SnAr): Introduction and Mechanism. (Mechanistic grounding for the SnAr side reaction). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Sulfonamides. (General protocols and catalyst references). Available at: [Link][2][3]

Sources

Technical Support Center: 4-Fluoro-3-methoxybenzenesulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3-methoxybenzenesulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and optimization strategies, with a core focus on the critical parameter of reaction temperature. Our goal is to empower you to navigate the challenges of this synthesis, leading to higher yields, improved purity, and reproducible results.

The Central Role of Temperature in Chlorosulfonation

The synthesis of 4-Fluoro-3-methoxybenzenesulfonyl chloride is most commonly achieved via the electrophilic aromatic substitution of 2-fluoroanisole with chlorosulfonic acid. While seemingly straightforward, this reaction is highly sensitive to temperature fluctuations. Temperature dictates not only the reaction rate but also the selectivity and the stability of both the starting material and the desired product. An improperly controlled temperature profile is the root cause of most failed or low-yielding experiments. This guide will dissect the causality behind these temperature-dependent outcomes and provide actionable protocols to establish a robust and optimized process.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of 4-Fluoro-3-methoxybenzenesulfonyl chloride, providing explanations grounded in chemical principles and offering clear, temperature-focused solutions.

Q1: My reaction yield is significantly lower than expected. What are the primary temperature-related causes?

Low yields are a frequent issue and can stem from two opposing temperature extremes:

  • Scenario A: The reaction temperature was too low. The chlorosulfonation of an activated aromatic ring like 2-fluoroanisole has a specific activation energy. If the temperature is insufficient, the reaction will proceed very slowly or stall, resulting in a low conversion of the starting material. You will likely observe a significant amount of unreacted 2-fluoroanisole in your crude product analysis.

  • Scenario B: The reaction temperature was too high. Excessive heat can lead to several yield-reducing pathways. The most common is the degradation of the product. Sulfonyl chlorides can be thermally labile, and high temperatures can cause decomposition, often visualized as a darkening of the reaction mixture.[1] Additionally, high temperatures promote the formation of side products, chiefly the diaryl sulfone (see Q2).

  • Scenario C: Hydrolysis during workup. While not a direct function of the reaction temperature, it's a critical factor. The workup, which typically involves quenching the reaction mixture in ice water, must be performed efficiently and at a low temperature (0-5 °C) to minimize the hydrolysis of the sulfonyl chloride product back to the corresponding sulfonic acid.[1][2]

Q2: I'm observing a significant, difficult-to-remove impurity. What is it and how can I prevent it?

The most common byproduct in this reaction is the diaryl sulfone, formed by the reaction of the newly generated 4-Fluoro-3-methoxybenzenesulfonyl chloride with another molecule of the 2-fluoroanisole starting material.

  • Causality: The formation of this sulfone byproduct is highly temperature-dependent. Higher reaction temperatures significantly accelerate this secondary reaction. The initial chlorosulfonation is typically faster, but allowing the reaction to proceed at an elevated temperature for an extended period to "push" it to completion is a common mistake that leads to increased sulfone formation.[2]

  • Solution: The key is precise temperature control.

    • Addition Phase: The addition of 2-fluoroanisole to the chlorosulfonic acid is highly exothermic and should be performed at a low temperature (e.g., 0-5 °C) to dissipate heat effectively and prevent localized overheating, which can initiate sulfone formation.[3]

    • Reaction Phase: After the addition is complete, the reaction mixture should be allowed to warm slowly to a carefully controlled temperature. Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature) is often the best strategy to maximize selectivity for the desired sulfonyl chloride.[2]

Q3: The reaction mixture turned dark brown or black. What happened?

A dark coloration is a clear indicator of decomposition or "charring." This is almost always caused by excessive temperature. Both the starting material (2-fluoroanisole) and the product can be susceptible to degradation by the strong acid and oxidizing conditions of the reaction, a process that is exponentially accelerated at higher temperatures. This not only reduces your yield but also makes purification significantly more challenging.

  • Solution: Re-evaluate your temperature control. Ensure your cooling bath is adequate for the scale of the reaction and that the addition of the substrate is done slowly enough to maintain the target temperature. If heating is required after the addition, it should be gentle and uniform.

Q4: The reaction seems to stop before completion, even after several hours. Why?

If you have confirmed that your reagents are of good quality and stoichiometry is correct, a stalled reaction is a classic sign that the temperature is too low. The system has not been provided with enough thermal energy to overcome the activation barrier for the complete conversion of the starting material.

  • Solution: A systematic temperature screening is recommended. After the initial low-temperature addition, you can run a series of small-scale experiments at slightly elevated, controlled temperatures (e.g., 25 °C, 40 °C, 55 °C) and monitor the reaction progress by a suitable analytical method (TLC, GC, or NMR) to find the "sweet spot" where the reaction goes to completion in a reasonable timeframe without significant byproduct formation. A dual-temperature approach, with a low temperature for sulfonation and a higher temperature for the final conversion to the sulfonyl chloride, can be effective.[4]

Troubleshooting Workflow

The following diagram provides a logical path for diagnosing and solving common issues encountered during the synthesis.

G start Problem Observed low_yield Low Yield start->low_yield impurities High Impurity Levels start->impurities dark_color Dark Reaction Mixture start->dark_color stalled_rxn Stalled Reaction start->stalled_rxn cause1 Incomplete Conversion? low_yield->cause1 Check for starting material cause2 Product Degradation? low_yield->cause2 Mixture dark? cause3 Sulfone Byproduct? impurities->cause3 High MW peak in GC/MS? dark_color->cause2 stalled_rxn->cause1 sol1 Temp Too Low During Reaction cause1->sol1 Yes sol2 Temp Too High cause2->sol2 Yes cause3->sol2 Yes sol3 Localized Overheating During Addition cause3->sol3 Yes action1 Increase Reaction Temp Incrementally (e.g., to 25-40 °C) sol1->action1 action2 Decrease Reaction Temp Maintain Strict Control sol2->action2 action3 Ensure Slow Addition at 0-5 °C Improve Cooling/Stirring sol3->action3

Caption: Troubleshooting workflow for temperature-related issues.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for the chlorosulfonation of 2-fluoroanisole on a small scale.

Materials and Reagents:

  • 2-Fluoroanisole (ensure anhydrous)

  • Chlorosulfonic acid (handle with extreme care in a fume hood)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction vials or round-bottom flasks equipped with magnetic stir bars

  • Temperature-controlled reaction blocks or oil baths

  • Standard laboratory glassware for workup

Procedure:

  • Preparation: In a fume hood, dispense 5 molar equivalents of chlorosulfonic acid into four separate, dry reaction flasks, each equipped with a stir bar. Begin stirring and cool all flasks to 0 °C using an ice-water bath.

  • Substrate Addition: Prepare a stock solution of 2-fluoroanisole in anhydrous DCM (e.g., 1 mmol per 1 mL of DCM). Slowly, dropwise, add 1 molar equivalent of the 2-fluoroanisole solution to each of the cooled, stirring flasks over 15-20 minutes. Maintain the temperature at 0-5 °C throughout the addition.

  • Temperature Screening: After the addition is complete, move each flask to a pre-set temperature bath/block:

    • Flask A: Maintain at 0 °C

    • Flask B: Allow to warm to room temperature (~20-25 °C)

    • Flask C: Heat to 40 °C

    • Flask D: Heat to 55 °C

  • Reaction Monitoring: Stir all reactions at their designated temperatures for a set period (e.g., 3 hours). Monitor the consumption of starting material by taking small aliquots, carefully quenching them in a mixture of ice and ether, and analyzing by GC or TLC.

  • Workup:

    • Once the reaction is deemed complete (or the time limit is reached), carefully and slowly pour each reaction mixture into a separate beaker containing a large amount of crushed ice with vigorous stirring.

    • Transfer the quenched mixture to a separatory funnel and extract with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR and/or a quantitative method like GC-MS to determine the purity and the ratio of the desired product to the diaryl sulfone byproduct.

Data Presentation: Interpreting the Results

The results from your optimization study can be summarized in a table to clearly identify the optimal temperature.

ReactionTemperature (°C)Time (h)Conversion of SM (%)Yield of Product (%)Purity (Area % by GC)Observations
A0345%~40%>98%Incomplete reaction
B253>99%88%97%Clean reaction, slight yellowing
C403>99%85%92% (8% sulfone)Pale yellow solution
D553>99%75%83% (17% sulfone)Yellow to light brown solution

This is example data and will vary based on specific reaction conditions.

As the data illustrates, there is a clear trade-off. While higher temperatures ensure complete conversion, they also promote the formation of the sulfone impurity, ultimately lowering the effective yield of the desired high-purity product. In this example, room temperature (25 °C) provides the best balance of high conversion and excellent purity.

References

  • PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. Available from: [Link]

  • Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Organic Syntheses. Benzenesulfonyl chloride. Coll. Vol. 1, p.84 (1941); Vol. 5, p.11 (1925). Available from: [Link]

  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Coll. Vol. 6, p.1010 (1988); Vol. 52, p.135 (1972). Available from: [Link]

  • UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Org. Synth. 2017, 94, 198-216. Available from: [Link]

  • ResearchGate. Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Tetrahedron Letters, 2014. Available from: [Link]

  • PubChem. 4-Fluoro-3-methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Available from: [Link]

  • Moodie, R. B., & Schofield, K. (1976). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-10. Available from: [Link]

  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Org. Process Res. Dev. 2003, 7, 4, 549–552. Available from: [Link]

  • PacBio. Guide - Low Yield Troubleshooting. Available from: [Link]

  • Google Patents. CN109651206A - A method of chlorosulfonation is carried out using sulfur trioxide.
  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angew. Chem. Int. Ed. 2019, 58, 17891-17895. Available from: [Link]

  • ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]

  • ResearchGate. Chlorosulfonation of Acetanilide in a Dual-Temperature-Zone Silicon Carbide Microchannel Reactor and Synthesis of Sulfasalazine. Chinese Journal of Organic Chemistry, 2020. Available from: [Link]

  • National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available from: [Link]

Sources

4-Fluoro-3-methoxybenzenesulfonyl chloride reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring & Troubleshooting via Thin Layer Chromatography (TLC) CAS: 67475-55-2 Document ID: TSC-2025-FMS-TLC

Executive Summary

Monitoring reactions involving 4-Fluoro-3-methoxybenzenesulfonyl chloride presents a specific analytical challenge: hydrolytic instability on silica gel .

Researchers often report "streaking," "baseline sticking," or "ghost spots" when analyzing this compound. This is rarely a sign of impure starting material but rather an artifact of the analysis method itself. The sulfonyl chloride moiety is highly electrophilic and moisture-sensitive; the acidic, hydrated surface of standard silica TLC plates catalyzes its hydrolysis to the corresponding sulfonic acid (


) during elution.

This guide provides a self-validating derivatization protocol to bypass this instability, ensuring accurate reaction monitoring.

Module 1: The "Ghost Spot" Phenomenon

Why Direct Spotting Fails

When you spot 4-Fluoro-3-methoxybenzenesulfonyl chloride directly onto a silica plate, two competing processes occur:

  • Elution: The non-polar chloride attempts to move up the plate (High

    
    ).
    
  • Hydrolysis: The silica surface (acidic + adsorbed water) converts the chloride to 4-fluoro-3-methoxybenzenesulfonic acid.

The Result: The sulfonic acid is highly polar and sticks to the baseline (


). If hydrolysis happens during the run, you see a streak connecting the high 

spot (chloride) to the baseline (acid). This leads to false assumptions about reaction completion or purity.
Mechanism of Failure

G cluster_0 TLC Plate Surface Interaction SM Sulfonyl Chloride (Lipophilic) Silica Silica Gel (Acidic -OH / H2O) SM->Silica Adsorption Acid Sulfonic Acid (Polar/Baseline) Silica->Acid Hydrolysis (Fast)

Figure 1: The degradation pathway of sulfonyl chlorides on stationary phase silica.

Module 2: The "Mini-Workup" Protocol (Core Solution)

To accurately monitor this compound, you must chemically stabilize it before it touches the plate. We utilize a nucleophilic quench (derivatization) to convert the unstable chloride into a stable sulfonamide.

The Morpholine Quench Method

This protocol creates a stable surrogate marker that runs cleanly on TLC.

Reagents Needed:

  • Quench Solution: 10% Morpholine (or Benzylamine) in MeOH or DCM.

  • Eluent: Hexanes : Ethyl Acetate (Start with 80:20).

Step-by-Step Workflow:

  • Sampling: Take a 10-20

    
     aliquot from your reaction mixture.
    
  • Quenching: Dispense the aliquot into a small vial containing 50-100

    
     of the Quench Solution .
    
  • Reaction (Instant): The excess amine reacts immediately with the sulfonyl chloride to form 4-fluoro-3-methoxy-N-morpholinobenzenesulfonamide .

    • Note: This derivative is stable on silica.

  • Spotting: Spot this quenched mixture onto the TLC plate.

  • Elution: Run the plate in Hexane/EtOAc.

Interpreting the Data
Observed SpotIdentity in Quenched SampleInterpretation
High

(Distinct)
Sulfonamide Derivative Represents remaining Sulfonyl Chloride in the pot.
Mid/Low

Reaction Product Your desired product (if stable to amine).
Baseline (

)
Sulfonic Acid / Salts Byproducts or decomposed starting material.
Workflow Diagram

Workflow cluster_outcome Visual Outcome Step1 1. Reaction Aliquot Step2 2. Add to Morpholine/MeOH Step1->Step2 Quench Step3 3. Formation of Stable Sulfonamide Step2->Step3 Instant Reaction Step4 4. Spot on TLC Step3->Step4 Analysis Res1 Clean Spot (High Rf) = Active Chloride Step4->Res1

Figure 2: The derivatization workflow ensures the species spotted is stable enough for analysis.

Module 3: Visualization & Elution

Eluent Optimization

The 4-fluoro and 3-methoxy groups add moderate polarity, but the sulfonyl chloride (and its sulfonamide derivative) are relatively lipophilic.

  • Standard System: Hexanes : Ethyl Acetate (3:1 or 4:1).

  • For More Polar Products: If your reaction product is polar (e.g., an amine coupling), switch to DCM : MeOH (95:5).

Visualization Methods
MethodSuitabilityNotes
UV (254 nm) Primary The benzene ring is strongly UV active. The Fluorine/Methoxy auxochromes enhance absorption.
Iodine (

)
SecondaryGood for confirming general organic material if UV is ambiguous.
KMnO

TertiaryThe methoxy group is oxidizable but slow. Not recommended as primary.
Ninhydrin Avoid Only useful if you are tracking the amine partner in a coupling reaction.

Module 4: Troubleshooting FAQ

Q1: I see a spot at the baseline even after quenching. Is my chloride bad?

  • Analysis: If you quench with morpholine and still see a heavy baseline spot, your starting material may have already hydrolyzed to the sulfonic acid in the reagent bottle (due to poor storage).

  • Action: Run a TLC of the "fresh" reagent using the Morpholine Quench. If the baseline spot persists, purify the reagent (recrystallization or distillation) or buy fresh stock.

Q2: My "product" spot is co-eluting with the sulfonamide derivative.

  • Analysis: The sulfonamide derivative (from the quench) might have a similar polarity to your actual reaction product (e.g., if you are coupling with a similar amine).

  • Action: Change the quench amine. If you used morpholine, try benzylamine or aniline . This will shift the

    
     of the "chloride-marker" spot, moving it away from your product spot.
    

Q3: Can I use LC-MS instead?

  • Analysis: Yes, but the same rule applies. You cannot inject the raw acid chloride into a standard reverse-phase LC-MS (water/methanol mobile phase) without hydrolysis.

  • Action: You must perform the same "Mini-Workup" (derivatization with an amine) before LC-MS injection to quantify the chloride accurately.

Q4: Does the Fluorine atom affect the staining?

  • Analysis: Fluorine is generally inert to standard stains. It does not react with Anisaldehyde or Vanillin. Rely on UV 254 nm.[1][2]

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. General techniques for monitoring acid chlorides and sulfonyl chlorides.
  • Merck Millipore . TLC Visualization and Derivatization Guides.

  • BenchChem Technical Guides . Characterizing Sulfonyl Chlorides & TLC Monitoring.

  • Sigma-Aldrich (Merck) . TLC Stains and Visualization of Organic Compounds.[1][2][3][4][5][6]

Sources

Technical Support Center: A Researcher's Guide to 4-Fluoro-3-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Fluoro-3-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information and practical advice for the handling, storage, and troubleshooting of this essential reagent. Our goal is to ensure the integrity of your experiments by preserving the stability and purity of 4-Fluoro-3-methoxybenzenesulfonyl chloride.

Understanding the Molecule: Properties and Stability

4-Fluoro-3-methoxybenzenesulfonyl chloride (CAS No. 887266-97-9) is a sulfonyl chloride compound featuring a benzene ring substituted with fluoro, methoxy, and sulfonyl chloride functional groups.[1] Its utility in organic synthesis is significant, but its reactivity also makes it susceptible to decomposition if not handled and stored correctly. The primary pathway of degradation is hydrolysis, which can be initiated by atmospheric moisture.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₇H₆ClFO₃S[1]
Molecular Weight 224.64 g/mol [1][2]
Appearance White to off-white solid[2]
Melting Point 77-81 °C[2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the use of 4-Fluoro-3-methoxybenzenesulfonyl chloride in a question-and-answer format.

Q1: My reaction yield is lower than expected. Could the 4-Fluoro-3-methoxybenzenesulfonyl chloride be degraded?

A1: Yes, low reaction yields are a common symptom of degraded 4-Fluoro-3-methoxybenzenesulfonyl chloride. The primary cause of degradation is hydrolysis due to exposure to moisture.[3] The sulfonyl chloride group (–SO₂Cl) reacts with water to form the corresponding sulfonic acid (4-fluoro-3-methoxybenzenesulfonic acid) and hydrochloric acid.[3] The sulfonic acid is unreactive in most subsequent reactions where the sulfonyl chloride is intended to be a reactive partner, thus lowering your yield.

Q2: I've noticed the color of my 4-Fluoro-3-methoxybenzenesulfonyl chloride has changed from white to a yellowish tint. What does this indicate?

A2: A color change, particularly to yellow or brown, is a strong visual indicator of decomposition. This is often accompanied by a change in the physical consistency of the material, such as becoming sticky or clumpy. These changes are typically due to the formation of the sulfonic acid byproduct and the absorption of atmospheric water.

Q3: I suspect my 4-Fluoro-3-methoxybenzenesulfonyl chloride is impure. How can I test its purity?

A3: Several analytical techniques can be employed to assess the purity of your material:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for determining purity. The presence of new peaks corresponding to the sulfonic acid derivative would indicate degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the parent compound from its degradation products. However, careful optimization of the injector temperature is crucial to prevent thermal decomposition of the sulfonyl chloride during analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity assessment. For some sulfonyl chlorides, derivatization to a more stable compound (e.g., a sulfonamide) prior to analysis may be necessary to achieve accurate and reproducible results.

Q4: What are the primary decomposition products I should look for?

A4: The main decomposition product from hydrolysis is 4-fluoro-3-methoxybenzenesulfonic acid . In the presence of heat, further decomposition can occur, leading to the release of hazardous gases such as sulfur oxides, hydrogen chloride, and hydrogen fluoride.[4]

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Fluoro-3-methoxybenzenesulfonyl chloride and dissolve it in 0.6 mL of a dry deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a calibrated spectrometer.

  • Data Analysis: Integrate the peaks corresponding to the aromatic protons and the methoxy group of the 4-Fluoro-3-methoxybenzenesulfonyl chloride. The presence of additional peaks, particularly broad signals, may indicate the presence of the sulfonic acid hydrolysis product. A pure sample should exhibit sharp, well-defined peaks consistent with the expected structure.

Protocol 2: Safe Handling and Dispensing

This protocol outlines the necessary steps for safely handling 4-Fluoro-3-methoxybenzenesulfonyl chloride to minimize exposure and prevent decomposition.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[4][5]

  • Ventilation: Handle the compound in a well-ventilated fume hood.[5]

  • Inert Atmosphere: When possible, handle and dispense the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. A glove box or a Schlenk line is ideal.

  • Dispensing: Use clean, dry spatulas and glassware. Avoid using tools that may have been exposed to water.

  • Weighing: If weighing outside of a glove box, do so quickly and efficiently to minimize air exposure.

  • Container Sealing: After dispensing, tightly reseal the container, preferably with paraffin film around the cap, to ensure an airtight seal.

Visualization of Key Processes

Decomposition Pathway

The primary decomposition pathway for 4-Fluoro-3-methoxybenzenesulfonyl chloride is hydrolysis.

Decomposition Reagent 4-Fluoro-3-methoxybenzenesulfonyl chloride Product1 4-Fluoro-3-methoxybenzenesulfonic acid Reagent->Product1 Hydrolysis Water H₂O (Moisture) Water->Product1 Product2 HCl

Caption: Hydrolysis of 4-Fluoro-3-methoxybenzenesulfonyl chloride.

Recommended Storage Workflow

To ensure the long-term stability of 4-Fluoro-3-methoxybenzenesulfonyl chloride, a systematic storage workflow should be followed.

StorageWorkflow Start Receive Compound Inspect Inspect Container Seal Start->Inspect Store Store in a Cool, Dry, Dark Place Inspect->Store Inert Store Under Inert Gas (e.g., Nitrogen) Store->Inert Dispense Dispense in Fume Hood/Glove Box Inert->Dispense Reseal Tightly Reseal Container Dispense->Reseal End Return to Storage Reseal->End

Caption: Recommended storage and handling workflow.

Incompatible Materials and Storage Conditions

To prevent decomposition and hazardous reactions, 4-Fluoro-3-methoxybenzenesulfonyl chloride should be stored away from the following:

  • Water and Moisture: Reacts to form sulfonic acid and HCl.[3][6]

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[4][6]

  • Strong Bases: Will readily react and neutralize the compound.[4][6]

  • Alcohols and Amines: Will react to form sulfonate esters and sulfonamides, respectively.[3]

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)Slows down potential decomposition reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric moisture.[6]
Container Tightly sealed, original containerPrevents moisture ingress and contamination.
Location Cool, dry, well-ventilated, and dark placeProtects from heat, moisture, and light which can accelerate degradation.

By adhering to these guidelines, researchers can ensure the integrity and reactivity of 4-Fluoro-3-methoxybenzenesulfonyl chloride, leading to more reliable and reproducible experimental outcomes.

References

  • Chem. Commun., 2014, 50, 2330–2333.
  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzenesulfonyl chloride. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved February 2, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 5-Fluoro-2-methoxybenzenesulfonyl chloride.
  • ResearchGate. (n.d.). ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Food Safety and Inspection Service. (n.d.). Confirmation of Pesticides by GC/MS/MS. Retrieved February 2, 2026, from [Link]

  • PubMed. (2014). Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. Eur J Mass Spectrom (Chichester), 20(5), 409-17.
  • National Institutes of Health. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3091–3103.
  • WordPress. (2026, January 17). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
  • Agilent Technologies. (2012).
  • PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules, 27(24), 8783.
  • Wikipedia. (n.d.). Shapiro reaction. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved February 2, 2026, from [Link]

Sources

Work-up procedures for 4-Fluoro-3-methoxybenzenesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific challenges of handling 4-Fluoro-3-methoxybenzenesulfonyl chloride . As a substituted benzenesulfonyl chloride, this reagent presents a dichotomy: it is a powerful electrophile necessary for sulfonamide/sulfonate synthesis, yet it is hydrolytically unstable and prone to degradation.

This guide prioritizes the "User Scenario" (removing excess reagent after a reaction) while providing critical data for the "Synthesis Scenario" (isolating the reagent itself).

Product Profile & Critical Properties

  • CAS: 2783-40-8 (Generic for similar structures; verify specific batch COA)

  • Reactivity Class: Electrophilic Sulfonylating Agent.

  • Physical State: Typically a low-melting solid or viscous oil (dependent on purity).[1]

  • Primary Hazard: Corrosive; releases HCl upon contact with moisture.

  • Storage:

    
    , under Argon/Nitrogen. Strictly anhydrous.
    

Module 1: Work-Up Protocols (Post-Reaction)

Context: You have used 4-Fluoro-3-methoxybenzenesulfonyl chloride to synthesize a sulfonamide or sulfonate ester. You need to isolate your product and remove the excess, unreacted sulfonyl chloride.

Protocol A: The "Hydrolytic Quench" (Standard)

Best for: Products stable to mild aqueous base.

The objective is to convert the lipophilic sulfonyl chloride into the hydrophilic sulfonate salt (4-fluoro-3-methoxybenzenesulfonate), which partitions into the aqueous layer.

Step-by-Step Procedure:

  • Cool Down: Cool reaction mixture to

    
    .
    
  • Nucleophilic Quench: Add N,N-dimethylethylenediamine (DMEDA) (0.2 – 0.5 equiv relative to excess chloride).

    • Why? Amines react faster than water. This converts the trace chloride into a highly polar, acid-soluble sulfonamide that is easily washed away.

    • Alternative: If DMEDA is unavailable, proceed directly to step 3 (slower).

  • Hydrolysis: Add saturated aqueous

    
     (approx. 2 mL per mmol of reagent). Stir vigorously for 30 minutes at room temperature.
    
    • Mechanism:[2][3][4][5] The base neutralizes generated HCl and drives the hydrolysis equilibrium toward the sulfonate salt.

  • Phase Separation: Dilute with EtOAc or DCM. Separate layers.

  • The "Acidic" Polish (Critical): Wash the organic layer with dilute (1M) HCl or citric acid.

    • Function: This removes the DMEDA-sulfonamide byproduct (if Step 2 was used) and any remaining pyridine/amine bases from the reaction.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: The "Anhydrous Scavenge" (Sensitive Substrates)

Best for: Acid/Base sensitive products or water-soluble products.

Step-by-Step Procedure:

  • Scavenger Addition: Add polymer-supported amine (e.g., Trisamine resin) to the reaction mixture (3 equiv relative to excess chloride).

  • Agitation: Gently shake/stir for 2-4 hours.

  • Filtration: Filter through a fritted glass funnel or Celite pad.

  • Result: The excess sulfonyl chloride is covalently bound to the resin and removed physically. The filtrate contains your pure product.

Module 2: Troubleshooting & Optimization

Visual Decision Matrix: Work-Up Strategy

WorkUpLogic Start Reaction Complete CheckProduct Is Product Acid/Base Stable? Start->CheckProduct StableYes Yes: Use Hydrolytic Quench CheckProduct->StableYes Robust StableNo No: Use Anhydrous Scavenge CheckProduct->StableNo Sensitive StepQuench Add sat. NaHCO3 (Stir 30 mins) StableYes->StepQuench StepExtract Extract (EtOAc/DCM) StepQuench->StepExtract CheckEmulsion Emulsion Formed? StepExtract->CheckEmulsion EmulsionYes Add Brine + Filter through Celite CheckEmulsion->EmulsionYes Yes EmulsionNo Proceed to Drying CheckEmulsion->EmulsionNo No ResinStep Add PS-Trisamine Resin StableNo->ResinStep FilterStep Filter & Concentrate ResinStep->FilterStep

Caption: Decision tree for selecting the appropriate work-up based on product stability and emulsion risk.

Common Issues & Solutions
IssueProbable CauseTechnical Solution
Persistent "Acidic" Smell Unreacted Sulfonyl ChlorideThe chloride hydrolyzes slowly in neutral water.[6] Action: Treat organic layer with 1M NaOH (if product stable) or stir longer with sat.

.
Low Yield Hydrolysis during reactionWater contamination in solvent or reagents. Action: Dry DCM/THF over molecular sieves. Ensure the amine base (Pyridine/TEA) is dry.
Emulsion during Extraction Sulfonic Acid SurfactantThe hydrolysis byproduct (sulfonic acid) acts as a surfactant. Action: Add solid NaCl to saturate the aqueous layer or filter the biphasic mixture through a pad of Celite.
Product Degradation on Silica Acidic Silica GelSulfonyl chlorides and some sulfonamides degrade on acidic silica. Action: Pre-treat silica column with 1%

in Hexanes before loading.

Module 3: Frequently Asked Questions (FAQs)

Q1: I need to purify the 4-Fluoro-3-methoxybenzenesulfonyl chloride reagent itself. Can I use column chromatography?

  • Answer: Proceed with extreme caution. Sulfonyl chlorides are unstable on standard silica gel due to its acidity and moisture content.

    • Recommendation: If you must purify the reagent, use rapid filtration through a short plug of silica gel using non-polar eluents (Hexane/DCM). Alternatively, recrystallization from dry Hexane/toluene is superior for stability.

Q2: Why does the reaction turn dark/black upon adding the sulfonyl chloride?

  • Answer: This often indicates an exotherm causing decomposition or the formation of a pyridinium sulfonate salt complex.

    • Fix: Always add the sulfonyl chloride dropwise as a solution in DCM at

      
      . Never add it neat to a warm amine solution.
      

Q3: Can I use water to wash the reaction if I'm trying to isolate the chloride?

  • Answer: No. While benzenesulfonyl chlorides are relatively stable to cold water for short periods, the 3-methoxy group (electron-donating) can make the sulfur center slightly less electrophilic, but the 4-fluoro (electron-withdrawing) activates it. The net result is a compound that will hydrolyze.[7]

    • Protocol: If isolating the chloride, wash with ice-cold 1% aqueous HCl (very rapidly) to remove amine salts, dry immediately over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , and evaporate. Do not use basic washes.
      

Q4: How do I remove the sulfonic acid byproduct if it co-elutes with my product?

  • Answer: The sulfonic acid is highly polar.[8] If it co-elutes on silica, your eluent is likely too polar.

    • Fix: Dissolve the mixture in DCM and wash with 2M

      
       . The acid will deprotonate to the sodium sulfonate and force it into the aqueous layer.
      

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for sulfonyl chloride handling and sulfonamide synthesis).
  • BenchChem. (2025).[9] Technical Support Center: Sulfonyl Chloride Work-up. Retrieved from .

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Methoxybenzenesulfonyl chloride.
  • Org. Synth. (1921). Benzenesulfonyl chloride.[1][6][10] Organic Syntheses, Coll. Vol. 1, p.84. Link. (Foundational text on stability and synthesis).

  • Merck. (2022).[11] Chemical Stability of Sulfonyl Halides. ChemRxiv. (Data on decomposition pathways of substituted benzenesulfonyl chlorides).

Sources

Validation & Comparative

Technical Guide: Characterization & Optimization of Sulfonamides from 4-Fluoro-3-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Fluoro-3-methoxybenzenesulfonyl chloride scaffold represents a critical "privileged structure" in modern medicinal chemistry. Unlike simple benzenesulfonamides, this di-substituted motif offers a synergistic balance of physicochemical properties: the fluorine atom at the para position blocks metabolic oxidation (CYP450 labile site), while the meta-methoxy group modulates lipophilicity (LogD) and provides a specific hydrogen-bond acceptor vector.

This guide provides an objective comparison of this scaffold against mono-substituted alternatives, detailing optimized synthetic protocols and rigorous characterization standards required for IND-enabling data packages.

Part 1: Structural Rationale & Comparative Advantage

In drug design, the transition from a "hit" to a "lead" often requires Multiparameter Optimization (MPO). The 4-Fluoro-3-methoxy motif is frequently employed to resolve the Solubility-Permeability Paradox .

Table 1: Comparative Physicochemical Profile (Predicted)

Data represents theoretical values modeled for a generic sulfonamide derivative (


) to illustrate scaffold effects.
FeatureScaffold A: 4-Fluoro-benzenesulfonamideScaffold B: 4-Fluoro-3-methoxy-benzenesulfonamide (Target)Advantage of Target
Metabolic Stability High (F blocks para-oxidation)High (F blocks para-oxidation)Retains metabolic blockade.
Electronic Effect (

)
Electron WithdrawingMixed (F=EWG, OMe=EDG)Fine-tuned pKa of sulfonamide NH.
Solubility (Aq) Low (Crystal lattice energy high)Moderate to HighMethoxy disrupts lattice packing & accepts H-bonds.
Lipophilicity (cLogP) ~1.2~1.4Slight increase, but offset by better solvation.
Crystallinity High (Needles)Variable (Prisms/Plates)Better dissolution kinetics.

Key Insight: The ortho relationship between the Fluorine and Methoxy groups induces a specific torsion angle, often locking the conformation and improving binding selectivity compared to the freely rotating unsubstituted analogues.

Part 2: Synthesis & Reaction Optimization[1]

The conversion of 4-Fluoro-3-methoxybenzenesulfonyl chloride to its sulfonamide is a nucleophilic substitution at the sulfur atom. However, the electron-donating methoxy group can reduce the electrophilicity of the sulfonyl center compared to a nitro- or fluoro-only substituted ring, requiring optimized catalysis.

Mechanism & Workflow

SynthesisWorkflow Start Sulfonyl Chloride (Electrophile) Inter Tetrahedral Intermediate Start->Inter Attack Amine Amine (Nucleophile) Amine->Inter Base Base Catalyst (Pyridine/Et3N) Base->Inter Proton Sponge Product Sulfonamide (Target) Inter->Product Elimination Byprod HCl Salt (Byproduct) Inter->Byprod

Figure 1: Nucleophilic substitution pathway.[1] The base serves dual roles: activating the nucleophile and scavenging the HCl byproduct to drive equilibrium.

Protocol A: Anhydrous Conditions (High Purity)

Recommended for valuable amines or late-stage functionalization.

  • Preparation: Dissolve 4-Fluoro-3-methoxybenzenesulfonyl chloride (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Add Pyridine (3.0 equiv).[1] Note: Pyridine acts as both base and nucleophilic catalyst.

  • Addition: Cool to 0°C. Add the amine (1.1 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (vanishing starting material spot).[1][2]

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.[3]

  • Purification: Recrystallize from EtOH/Water or flash chromatography (Hexane/EtOAc).

Protocol B: Schotten-Baumann (Scale-Up)

Recommended for simple amines and gram-scale batches.

  • Phase 1: Dissolve amine (1.2 equiv) in 1N NaOH (2.5 equiv) or 10% Na₂CO₃.

  • Phase 2: Dissolve sulfonyl chloride in THF or Acetone.

  • Mixing: Add the organic phase to the aqueous phase rapidly at 0°C with vigorous stirring.

  • Precipitation: Acidify carefully to pH ~4 with 1N HCl. The sulfonamide typically precipitates as a white solid.

Part 3: Spectroscopic Characterization Guide

Accurate characterization of this scaffold relies on the distinct coupling patterns introduced by the Fluorine atom (


).
Nuclear Magnetic Resonance (NMR) Profiling[1]

 NMR (Diagnostic): 
  • Shift: Expect a singlet or multiplet (if H-coupled) in the range of -120 to -135 ppm .

  • Effect of Methoxy: The ortho-methoxy group typically shields the fluorine signal relative to fluorobenzene (-113 ppm).

  • Validation: If the signal appears at -65 ppm, you have hydrolyzed to the sulfonic acid (or fluoride ion contamination).


 NMR (Coupling Constants): 
The C-F coupling is a definitive confirmation of the core structure.
  • C-4 (C-F ipso): Doublet,

    
    .
    
  • C-3 (C-OMe ortho): Doublet,

    
    .
    
  • C-5 (C-H ortho): Doublet,

    
    .
    

H NMR: 
  • Methoxy: Singlet at

    
    .[1]
    
  • Aromatic Region: Look for the "1,2,4-substitution pattern" modified by F-coupling. The proton ortho to the fluorine often appears as a complex multiplet due to H-H and H-F coupling.

Mass Spectrometry (MS)
  • Ionization: ESI (-) is often more sensitive for sulfonamides due to the acidic N-H.

  • Fragmentation: Watch for the characteristic loss of

    
     (M-64) in MS/MS modes.
    
  • Isotope Pattern: Chlorine isotopes (3:1 ratio of

    
    ) should be absent  in the product, confirming complete conversion of the starting material.
    

Part 4: Purification Logic & Quality Control[1]

Achieving >98% purity requires a logic-based purification strategy, as sulfonamides can co-elute with hydrolyzed sulfonic acids.

PurificationLogic Crude Crude Reaction Mixture TLC TLC Analysis (Check for byproduct) Crude->TLC Decision Is Product Solid? TLC->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst Yes Column Flash Chromatography (DCM/MeOH Gradient) Decision->Column No (Oil) Final Pure Sulfonamide (>98% HPLC) Recryst->Final AcidWash Acid/Base Extraction (Utilize Sulfonamide pKa ~10) Column->AcidWash Co-eluting Impurity Column->Final AcidWash->Final

Figure 2: Decision tree for purification. The "Acid/Base Extraction" step leverages the acidity of the sulfonamide N-H (pKa ~10) to separate it from non-acidic impurities.

References

  • General Sulfonamide Synthesis

    • De Luca, L., et al. (2008).[4] "A Mild and Efficient Alternative to the Classical Sulfonamide Synthesis."[5] Journal of Organic Chemistry.

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

  • Characterization of Fluorinated Aromatics

    • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.[1]

  • Reaction Optimization & Safety

    • Organic Syntheses, Coll. Vol. 10, p. 282 (2004).

Sources

Comparing reactivity of 4-Fluoro-3-methoxybenzenesulfonyl chloride with other sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Sulfonyl Chloride Reactivity

Theoretical Framework: Unpacking the Drivers of Sulfonyl Chloride Reactivity

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electronic properties of the substituents on the aromatic ring. The core of this relationship lies in the electrophilicity of the sulfur atom within the sulfonyl chloride group. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the sulfur atom more susceptible to nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur, leading to a diminished reaction rate.[2]

This relationship can be quantitatively described by the Hammett equation:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction with a substituted benzenesulfonyl chloride.

  • k₀ is the rate constant for the reaction with the unsubstituted benzenesulfonyl chloride.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. For the aminolysis and hydrolysis of benzenesulfonyl chlorides, the ρ value is positive, confirming that EWGs enhance reactivity.[2]

Comparative Reactivity Analysis

To position 4-Fluoro-3-methoxybenzenesulfonyl chloride within the reactivity landscape of sulfonyl chlorides, we will analyze the electronic contributions of its substituents and compare them to other common sulfonyl chlorides. The key is to understand the interplay of the fluoro and methoxy groups at their respective positions.

Electronic Effects of Substituents on 4-Fluoro-3-methoxybenzenesulfonyl Chloride
  • 4-Fluoro Group: The fluorine atom at the para position is a classic example of a substituent with opposing inductive and resonance effects. It is strongly electron-withdrawing through its inductive effect (-I) but electron-donating through its resonance effect (+M). For substituents at the para position, the resonance effect is generally more pronounced. However, fluorine is unique among halogens in that its inductive effect is very strong. The Hammett constant for a para-fluoro substituent (σp = +0.06) indicates a slight overall electron-withdrawing character.

  • 3-Methoxy Group: The methoxy group at the meta position primarily exerts an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. Its electron-donating resonance effect (+M) is not transmitted to the reaction center from the meta position. The Hammett constant for a meta-methoxy substituent (σm = +0.12) reflects this net electron-withdrawing nature.

To estimate the combined electronic effect of these substituents on the reactivity of 4-Fluoro-3-methoxybenzenesulfonyl chloride, we can, as a first approximation, consider the additive effect of their Hammett constants.

Σσ = σp(F) + σm(OCH₃) = +0.06 + +0.12 = +0.18

This positive Σσ value suggests that 4-Fluoro-3-methoxybenzenesulfonyl chloride is more reactive than the parent benzenesulfonyl chloride (σ = 0).

Data-Driven Comparison with Other Sulfonyl Chlorides

The following table provides a comparative overview of the Hammett constants and predicted relative reactivities of various benzenesulfonyl chloride derivatives.

Sulfonyl ChlorideSubstituent(s)Hammett Constant (σ)Predicted Relative Reactivity vs. Benzenesulfonyl Chloride
4-Nitrobenzenesulfonyl chloride4-NO₂+0.78Significantly More Reactive
3-Nitrobenzenesulfonyl chloride3-NO₂+0.71Significantly More Reactive
4-Chlorobenzenesulfonyl chloride4-Cl+0.23More Reactive
4-Fluoro-3-methoxybenzenesulfonyl chloride 4-F, 3-OCH₃ ~+0.18 (estimated) More Reactive
Benzenesulfonyl chlorideH0.00Reference
4-Toluenesulfonyl chloride (Tosyl chloride)4-CH₃-0.17Less Reactive
4-Methoxybenzenesulfonyl chloride4-OCH₃-0.27Less Reactive

This data clearly positions 4-Fluoro-3-methoxybenzenesulfonyl chloride as a moderately activated sulfonyl chloride, more reactive than the commonly used tosyl chloride and the parent benzenesulfonyl chloride, but less reactive than the strongly activated nitro-substituted analogs.

G cluster_reactivity Relative Reactivity of Sulfonyl Chlorides Less Reactive Less Reactive Moderately Reactive Moderately Reactive More Reactive More Reactive 4-Methoxybenzenesulfonyl chloride 4-Methoxybenzenesulfonyl chloride 4-Methoxybenzenesulfonyl chloride->Less Reactive 4-Toluenesulfonyl chloride 4-Toluenesulfonyl chloride 4-Toluenesulfonyl chloride->Less Reactive Benzenesulfonyl chloride Benzenesulfonyl chloride Benzenesulfonyl chloride->Moderately Reactive 4-Fluoro-3-methoxybenzenesulfonyl chloride 4-Fluoro-3-methoxybenzenesulfonyl chloride 4-Fluoro-3-methoxybenzenesulfonyl chloride->Moderately Reactive 4-Chlorobenzenesulfonyl chloride 4-Chlorobenzenesulfonyl chloride 4-Chlorobenzenesulfonyl chloride->More Reactive 4-Nitrobenzenesulfonyl chloride 4-Nitrobenzenesulfonyl chloride 4-Nitrobenzenesulfonyl chloride->More Reactive

Caption: Predicted reactivity scale of common sulfonyl chlorides.

Experimental Protocol: A Self-Validating System for Reactivity Comparison

To empirically validate the predicted reactivity, a competitive reaction experiment can be designed. This protocol allows for the direct comparison of the reactivity of two different sulfonyl chlorides towards a common amine nucleophile.

Objective:

To determine the relative reactivity of 4-Fluoro-3-methoxybenzenesulfonyl chloride and a reference sulfonyl chloride (e.g., benzenesulfonyl chloride) in a competitive sulfonamide formation reaction.

Materials:
  • 4-Fluoro-3-methoxybenzenesulfonyl chloride

  • Benzenesulfonyl chloride (or other reference sulfonyl chloride)

  • Aniline (or other primary amine)

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM), anhydrous

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Workflow:

G cluster_workflow Competitive Reactivity Workflow A 1. Prepare Stock Solutions B 2. Set up Reaction Mixture A->B Precise molar ratios C 3. Initiate Reaction B->C Add amine nucleophile D 4. Quench and Workup C->D Time-point sampling E 5. GC-MS Analysis D->E Prepare for injection F 6. Data Analysis E->F Quantify product formation

Caption: Workflow for competitive reactivity analysis.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare equimolar stock solutions (e.g., 0.1 M) of 4-Fluoro-3-methoxybenzenesulfonyl chloride and the reference sulfonyl chloride in anhydrous DCM.

    • Prepare a stock solution of the amine (e.g., 0.1 M) and the base (e.g., 0.1 M) in anhydrous DCM.

    • Prepare a stock solution of the internal standard in DCM.

  • Reaction Setup:

    • In a dry reaction vial equipped with a magnetic stir bar, combine equal volumes of the two sulfonyl chloride stock solutions.

    • Add a known amount of the internal standard stock solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction Initiation and Monitoring:

    • Add a limiting amount of the amine stock solution (e.g., 0.5 equivalents relative to the total sulfonyl chloride concentration) to initiate the reaction.

    • Immediately start a timer and take an initial sample (t=0).

    • Take aliquots of the reaction mixture at regular time intervals (e.g., 5, 15, 30, 60 minutes).

  • Sample Quenching and Workup:

    • Quench each aliquot by adding it to a vial containing a dilute solution of an amine scavenger (e.g., a more nucleophilic, non-volatile amine) to consume any unreacted sulfonyl chlorides.

    • Wash the quenched sample with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Analyze the samples by GC-MS to identify and quantify the two resulting sulfonamide products relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of each sulfonamide product as a function of time.

    • The initial rate of formation of each product is directly proportional to the reactivity of the corresponding sulfonyl chloride. The ratio of the initial rates will provide a quantitative measure of their relative reactivity.

Beyond Chlorides: A Note on Sulfonyl Fluorides

In recent years, sulfonyl fluorides have gained prominence as alternatives to sulfonyl chlorides. They are generally more stable to hydrolysis and storage but are typically less reactive.[3] This trade-off between stability and reactivity is a critical consideration in experimental design. For reactions requiring milder conditions or with sensitive functional groups, a sulfonyl fluoride might be advantageous, whereas for less reactive nucleophiles, the higher reactivity of a sulfonyl chloride, such as 4-Fluoro-3-methoxybenzenesulfonyl chloride, would be preferable.

Conclusion

Based on a thorough analysis of electronic effects quantified by Hammett constants, 4-Fluoro-3-methoxybenzenesulfonyl chloride is predicted to be a moderately reactive sulfonylating agent. Its reactivity is enhanced compared to benzenesulfonyl chloride and tosyl chloride due to the net electron-withdrawing nature of the fluoro and methoxy substituents at the 4- and 3-positions, respectively. This makes it a valuable reagent for sulfonamide synthesis, particularly when a higher reactivity than the standard scaffolds is desired, but without resorting to the highly activated nitro-substituted analogues. The provided experimental protocol offers a robust framework for empirically validating these predictions and for further exploring the reactivity of this and other sulfonyl chlorides in your own research.

References

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. [Link]

  • Wikipedia contributors. (2023, December 19). Hammett equation. In Wikipedia, The Free Encyclopedia. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. [Link]

  • Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 73(12), 4582-4586. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • King, J. F., & Lee, T. W. S. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(10), 1444-1453. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. [Link]

  • Sharpless, K. B., Dong, J., Krasnova, L., & Sharpless, T. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

Sources

4-Fluoro-3-methoxybenzenesulfonyl chloride vs. 4-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Fluoro-3-methoxybenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride , focusing on their chemical reactivity, electronic properties, and applications in medicinal chemistry.

Executive Summary

  • 4-Fluorobenzenesulfonyl chloride (4-F-BSC): A standard, cost-effective reagent used primarily to introduce the 4-fluorophenyl sulfonyl moiety. It is electronically activated for nucleophilic aromatic substitution (

    
    ) at the fluorine position due to the strong electron-withdrawing nature of the para-sulfonyl group.
    
  • 4-Fluoro-3-methoxybenzenesulfonyl chloride (4-F-3-OMe-BSC): A specialized building block. The introduction of the 3-methoxy group (ortho to the fluorine) significantly alters the electronic landscape. The methoxy group acts as an electron donor by resonance, deactivating the fluorine toward

    
     displacement while enhancing solubility and providing distinct metabolic and binding profiles in drug candidates.
    

Chemical & Physical Profile

The structural difference of a single methoxy group creates divergent physical and electronic properties critical for reaction planning.

Feature4-Fluorobenzenesulfonyl chloride4-Fluoro-3-methoxybenzenesulfonyl chloride
Structure Benzene ring with 1-SO₂Cl, 4-FBenzene ring with 1-SO₂Cl, 3-OMe, 4-F
CAS Number 349-88-2887266-97-9
Molecular Weight 194.61 g/mol 224.64 g/mol
Physical State Low-melting solid (mp 29–32 °C)Solid (typically mp 70–85 °C range*)
Electronic Character Electron Deficient (Activated)Electron Rich (Deactivated relative to 4-F)
LogP (Calc) ~2.3~2.1 (Methoxy lowers lipophilicity)
Primary Reactivity Sulfonylation (High),

(Moderate)
Sulfonylation (High),

(Low)

*Note: Melting points for substituted sulfonyl chlorides vary by polymorph and purity; 4-F-3-OMe-BSC is generally handled as a solid.

Reactivity & Synthesis Implications

The presence of the 3-methoxy group dictates the stability of the fluorine atom during downstream processing.

A. Sulfonylation Efficiency (Formation of Sulfonamides)

Both compounds react readily with primary and secondary amines to form sulfonamides. The sulfonyl chloride group (


) is highly electrophilic.
  • 4-F-BSC: The fluorine (para) is electron-withdrawing (

    
    ), increasing the electrophilicity of the sulfur atom.
    
  • 4-F-3-OMe-BSC: The methoxy group is meta to the sulfonyl group. While methoxy is donating by resonance (

    
    ), it is withdrawing by induction (
    
    
    
    ) at the meta position. Therefore, the sulfur atom remains highly electrophilic, and sulfonylation yields are typically comparable to the unsubstituted analog (>90% yields).
B. Nucleophilic Aromatic Substitution ( ) Liability

This is the critical differentiator .

  • 4-F-BSC (High

    
     Risk):  The sulfonyl group is a strong electron-withdrawing group (EWG) located para to the fluorine. This activates the ring, making the fluorine susceptible to displacement by strong nucleophiles (e.g., thiols, alkoxides, or amines at high temperatures).
    
  • 4-F-3-OMe-BSC (Low

    
     Risk):  The methoxy group is ortho to the fluorine. Oxygen is a strong 
    
    
    
    -donor. This resonance effect increases electron density at the carbon bearing the fluorine, significantly deactivating it toward nucleophilic attack.
    • Result: The 4-F-3-OMe scaffold is more robust; the fluorine is less likely to be displaced as a side reaction during synthesis.

Visualization: Reactivity Pathways & Electronic Effects

ReactivityComparison Substrate1 4-Fluorobenzenesulfonyl chloride Reaction Reaction with Nucleophile (Nu-) Substrate1->Reaction Substrate2 4-Fluoro-3-methoxy benzenesulfonyl chloride Substrate2->Reaction Path1_Major Sulfonylation (Sulfonamide Formation) Reaction->Path1_Major Fast Path1_Side Side Reaction: SNAr (F-Displacement) Reaction->Path1_Side Possible with Strong Nu- Path2_Major Sulfonylation (Sulfonamide Formation) Reaction->Path2_Major Fast Path2_Side SNAr Inhibited (F Retained) Reaction->Path2_Side Deactivated by 3-OMe Group

Figure 1: Comparative reactivity pathways. Note the suppression of


 side reactions in the 3-methoxy analog.

Medicinal Chemistry Applications

When selecting between these two reagents for drug discovery (SAR), consider the following "Design Rules":

Metabolic Stability
  • 4-F-BSC: The para-fluorine blocks metabolic oxidation at the most reactive phenyl position (CYP450 para-hydroxylation). This is a classic strategy to extend half-life (

    
    ).
    
  • 4-F-3-OMe-BSC: While the fluorine blocks the 4-position, the 3-methoxy group introduces a new metabolic "soft spot." O-demethylation (by CYP2D6 or CYP3A4) can occur, converting the methoxy to a phenol. This can be exploited to create a prodrug or a metabolite with higher clearance, or it may be a liability if high stability is required.

Solubility & Binding
  • Solubility: The methoxy oxygen acts as a hydrogen bond acceptor, typically improving aqueous solubility compared to the purely lipophilic 4-fluorophenyl ring.

  • Conformation: The 3-OMe group induces a twist in the biaryl or sulfonamide bond relative to the ring due to steric clash with ortho-protons, potentially locking the molecule in a bioactive conformation that the unsubstituted 4-F analog cannot access.

Experimental Protocol: General Sulfonylation

This protocol is effective for both reagents, with a focus on preventing hydrolysis of the sulfonyl chloride.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Amine Substrate (1.0–1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Catalyst: DMAP (0.1 equiv, optional for unreactive amines)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Amine Substrate (1.0 equiv) and Base (2.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Dissolve the Sulfonyl Chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Note: For 4-F-3-OMe-BSC , ensure the solid is fully dissolved before addition to prevent clumping.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The sulfonamide product usually appears as a more polar spot than the starting chloride but less polar than the amine (if primary).

  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ). Wash combined organics with
    
    
    (to remove unreacted amine/pyridine) and Brine.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

References

  • PubChem. 4-Fluoro-3-methoxybenzenesulfonyl chloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Foundational text for and values cited in Section 2).
  • Organic Syntheses. Preparation of Sulfonamides from Sulfonyl Chlorides. Org.[1][2][3][4] Synth. Coll. Vol. 5, p.1 (General Protocol Adaptation). Available at: [Link]

Sources

Biological Activity & Synthetic Utility of 4-Fluoro-3-methoxybenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, synthetic utility, and pharmacological potential of sulfonamides derived from 4-Fluoro-3-methoxybenzenesulfonyl chloride .

Executive Summary

4-Fluoro-3-methoxybenzenesulfonyl chloride (CAS 67475-55-2) is a "privileged scaffold" in medicinal chemistry.[1] Unlike simple sulfonamides that act solely as Carbonic Anhydrase (CA) inhibitors, this specific substitution pattern—combining a lipophilic, electron-donating methoxy group (


) at the meta position with an electron-withdrawing fluoro group (

) at the para position—creates a unique electronic and steric profile.[1]

This guide compares the performance of derivatives synthesized from this scaffold against standard therapeutic agents.[2][3] It highlights their dual-utility in oncology (kinase modulation) and agrochemicals (biocides), alongside their intrinsic activity as Carbonic Anhydrase Inhibitors (CAIs) .[1]

Chemical Identity & Physicochemical Profile

Understanding the "Warhead": The biological activity of this scaffold is dictated by its electronic properties. The fluorine atom lowers the


 of the sulfonamide group (increasing acidity and zinc-binding affinity), while the methoxy group enhances lipophilicity and metabolic stability.[1]

Table 1: Comparative Physicochemical Properties

Property 4-Fluoro-3-methoxy-benzenesulfonamide Sulfanilamide (Std) Acetazolamide (Std) Impact on Activity
Molecular Weight 205.21 g/mol 172.20 g/mol 222.25 g/mol Fragment-like; ideal for lead optimization.[1]
cLogP (Lipophilicity) ~0.60 -0.62 -0.26 Higher lipophilicity improves membrane permeability compared to standards.[1]

|


 (Sulfonamide)  | ~9.8 (Predicted) | 10.4 | 7.2 | Moderate acidity balances solubility with Zinc-binding potential.[1] |
| Hammett 

(Total)
| +0.12 (Net Electron W/D) | -0.66 | N/A | Electron-withdrawing nature enhances sulfonamide N-H acidity.[1] |

Biological Activity Profiles

A. Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides (


) are zinc-binding pharmacophores. The 4-fluoro-3-methoxy motif provides a specific selectivity profile, often favoring tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II) due to the bulky meta-methoxy group clashing with the hydrophobic pocket of hCA I.[1]
  • Mechanism: The ionized sulfonamide nitrogen coordinates directly to the

    
     ion in the enzyme active site, displacing the catalytic water molecule.
    
  • Performance:

    • Target: hCA IX (Hypoxia-induced tumor target).[1]

    • Predicted

      
      :  Low nanomolar range (
      
      
      
      ) for optimized derivatives.
    • Comparison: Less potent than Acetazolamide (

      
      ) but offers superior bioavailability and potential for isoform selectivity.
      
B. Anticancer Activity (Kinase Modulation)

Recent patent literature (e.g., WO2021165346A1) identifies this scaffold as a critical intermediate for synthesizing GCN2 (General Control Nonderepressible 2) kinase inhibitors .

  • Role: The 4-fluoro-3-methoxy phenyl ring acts as a hydrophobic anchor that fits into the kinase ATP-binding pocket or allosteric site.[1]

  • Experimental Data (Derivative-Based):

    • Compound: Quinazoline-coupled sulfonamide derivative.[1]

    • Target: GCN2 Kinase (Amino acid starvation response).

    • Activity:

      
       in cellular assays.
      
    • Comparison: Comparable potency to standard kinase inhibitors (e.g., Gefitinib) but with a distinct mechanism targeting metabolic stress pathways.[1]

C. Agrochemical/Biocidal Activity

Russian patent disclosures (RU2606641C2) highlight the efficacy of N-cyano-sulfonamide derivatives of this scaffold.[1]

  • Activity: Broad-spectrum pesticidal and fungicidal activity.[1]

  • Data: Active at concentrations as low as

    
    .
    
  • Mechanism: Disruption of ion transport and chitin synthesis in pests.

Visualizing the Mechanism & Workflow

The following diagram illustrates the dual-pathway utility of the scaffold: direct enzyme inhibition (CA) versus its role as a structural motif in kinase inhibitors.[1]

G Scaffold 4-Fluoro-3-methoxy- benzenesulfonyl Chloride Amine + NH3 / R-NH2 Scaffold->Amine Nucleophilic Substitution Sulfonamide Sulfonamide Core (R-SO2NH2) Amine->Sulfonamide CA_Path Pathway A: Zinc Binding Sulfonamide->CA_Path Primary Sulfonamide Kinase_Path Pathway B: Hydrophobic Interaction Sulfonamide->Kinase_Path N-Substituted Derivatives CA_Target Target: Carbonic Anhydrase (hCA IX/XII) CA_Path->CA_Target Coordination to Zn2+ Kinase_Target Target: GCN2 / EGFR (Kinase Domain) Kinase_Path->Kinase_Target Pocket Occupancy Outcome1 pH Disruption (Antitumor/Anti-glaucoma) CA_Target->Outcome1 Outcome2 Metabolic Stress (Apoptosis) Kinase_Target->Outcome2

Figure 1: Mechanistic divergence of 4-fluoro-3-methoxybenzenesulfonamide derivatives.[1] Pathway A utilizes the sulfonamide "warhead" for enzyme inhibition, while Pathway B leverages the phenyl ring's electronic properties for kinase binding.[1]

Experimental Protocols

To validate the activity of derivatives synthesized from this chloride, the following "Self-Validating" protocols are recommended.

Protocol A: Synthesis of the Sulfonamide Scaffold

Source: Adapted from WO2021165346A1 and standard organic synthesis.

  • Reagents: 4-Fluoro-3-methoxybenzenesulfonyl chloride (

    
    ), Ammonium hydroxide (
    
    
    
    , excess) or Primary Amine (
    
    
    ), THF or DCM (Solvent).[1]
  • Procedure:

    • Dissolve sulfonyl chloride in dry THF at

      
      .
      
    • Add amine/ammonia dropwise. If using a non-volatile amine, add Triethylamine (

      
      ) as a base scavenger.
      
    • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Quench with water, extract with EtOAc, wash with

      
       (to remove unreacted amine), then brine. Dry over 
      
      
      
      .
  • Validation:

    
     must show the disappearance of the aromatic protons characteristic of the chloride and appearance of the sulfonamide 
    
    
    
    peak (broad singlet
    
    
    in DMSO-
    
    
    ).[1]
Protocol B: Carbonic Anhydrase Esterase Assay

Objective: Determine


 values against hCA I, II, and IX.
  • Principle: CAs catalyze the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow,

    
    ).[1]
    
  • Workflow:

    • Buffer:

      
       Tris-SO
      
      
      
      ,
      
      
      .
    • Enzyme: Purified hCA I/II (

      
      ).
      
    • Substrate: 4-NPA (

      
       stock in DMSO).
      
    • Inhibitor: Serial dilution of the sulfonamide derivative (

      
       to 
      
      
      
      ).
  • Measurement:

    • Incubate Enzyme + Inhibitor for 15 min at

      
      .
      
    • Add Substrate.[4]

    • Measure Absorbance (

      
      ) continuously for 5 min.
      
  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .[1]

Comparative Analysis Summary

Feature4-Fluoro-3-methoxy- DerivativesClassical Sulfonamides (e.g., Sulfamethoxazole)Recommendation
Primary Indication Oncology (Kinase/CA IX), AgrochemicalsAntibacterial (DHPS inhibition)Use 4-F-3-OMe for cancer/glaucoma targets.[1]
Selectivity High potential for isoform selectivity due to steric bulk of -OMe.[1]Low selectivity; broad-spectrum.[1]Ideal for designing isoform-specific CAIs.[1]
Synthetic Versatility High.[5] Chloride is a stable, reactive electrophile.Moderate. Often requires aniline protection.Excellent building block for library generation.

References

  • GCN2 Modulator Synthesis: International Patent Application WO2021165346A1. (2021). "Gcn2 modulator compounds." WIPO. Link

  • Agrochemical Applications: Russian Patent RU2606641C2. (2017). "Pesticide compositions."[5] Google Patents. Link

  • CA Inhibition Mechanisms: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Sulfonamide Physicochemical Properties: Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.[1] Link[1]

  • General Synthesis Protocol: BenchChem. (2025). "Benchmarking 4-Amino-3-methoxybenzenesulfonamide Against Known Carbonic Anhydrase Inhibitors." Link[1]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Fluoro-3-methoxybenzenesulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of core chemical scaffolds is a critical decision that profoundly influences the trajectory of a drug discovery program. Benzenesulfonyl chlorides are a well-established class of reagents used in the synthesis of sulfonamides, a privileged structural motif in medicinal chemistry. This guide provides an in-depth analysis of 4-Fluoro-3-methoxybenzenesulfonyl chloride, offering a comparative perspective on its potential utility in structure-activity relationship (SAR) studies against other substituted benzenesulfonyl chloride analogs.

The Benzenesulfonamide Scaffold: A Foundation of Therapeutic Success

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of numerous therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The versatility of the benzenesulfonyl chloride core allows for the systematic modification of its substitution pattern, enabling the fine-tuning of a compound's physicochemical and pharmacological properties. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine under basic conditions.[1][2]

The journey of sulfonamide-based drugs underscores the power of SAR. By strategically altering substituents on the aromatic ring, medicinal chemists can modulate potency, selectivity, and pharmacokinetic profiles. This guide focuses on the specific contributions of the 4-fluoro and 3-methoxy substituents of 4-Fluoro-3-methoxybenzenesulfonyl chloride and how they compare to other substitution patterns.

Deconstructing 4-Fluoro-3-methoxybenzenesulfonyl Chloride: An Analysis of its Substituents

4-Fluoro-3-methoxybenzenesulfonyl chloride (CAS 887266-97-9) is a substituted benzenesulfonyl chloride with a molecular formula of C₇H₆ClFO₃S.[3] The strategic placement of a fluorine atom and a methoxy group on the benzene ring introduces specific electronic and steric properties that can be leveraged in drug design.

The Role of the 4-Fluoro Substituent

Fluorine is a bioisostere of a hydrogen atom but with significantly different electronic properties. Its high electronegativity can:

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the resulting sulfonamide's N-H bond, potentially influencing its binding affinity and solubility.

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.

  • Improve Membrane Permeability: In some contexts, the lipophilicity of fluorine can enhance a molecule's ability to cross cellular membranes.

The Influence of the 3-Methoxy Substituent

The methoxy group at the 3-position introduces a different set of characteristics:

  • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, potentially forming crucial interactions with target proteins.

  • Steric Influence: The methoxy group provides steric bulk, which can influence the orientation of the molecule within a binding pocket and enhance selectivity.

  • Electronic Effects: As an electron-donating group, the methoxy group can modulate the electron density of the aromatic ring, affecting its reactivity and interactions.

The combination of an electron-withdrawing fluorine and an electron-donating methoxy group creates a unique electronic profile on the aromatic ring, which can be exploited to achieve specific biological activities.

Comparative Analysis with Alternative Benzenesulfonyl Chlorides

To fully appreciate the potential of 4-Fluoro-3-methoxybenzenesulfonyl chloride, it is essential to compare it with other commercially available and synthetically accessible analogs.

CompoundKey Features & Potential SAR Implications
Benzenesulfonyl Chloride [4]The unsubstituted parent compound. Provides a baseline for evaluating the effects of substituents.
p-Toluenesulfonyl Chloride The methyl group at the 4-position adds lipophilicity and can occupy hydrophobic pockets. It is a solid, which can be easier to handle than the oily benzenesulfonyl chloride.[4]
2-Fluoro-4-methoxybenzenesulfonyl chloride [5][6]An isomer of the topic compound. The altered positions of the fluoro and methoxy groups would lead to different dipole moments and steric profiles, potentially resulting in different binding modes and selectivities.
3-Fluoro-4-methoxybenzenesulfonyl chloride [7]Another isomer. The fluorine at the 3-position and methoxy at the 4-position would present a different electronic and steric landscape to a target protein compared to the title compound.
4-Cyano-2-methoxybenzenesulfonyl Chloride The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. This substitution pattern would significantly alter the electronic properties of the sulfonamide.

The choice of a specific benzenesulfonyl chloride in a drug discovery campaign is a strategic decision based on the hypothesis of what interactions are desired with the biological target.

Experimental Protocols and Workflows

The following protocols outline the general synthesis of sulfonamides from benzenesulfonyl chlorides and a conceptual workflow for a typical SAR study.

General Synthesis of Sulfonamides

This protocol describes a standard method for the synthesis of sulfonamides from a primary or secondary amine and a benzenesulfonyl chloride.

Materials:

  • Substituted benzenesulfonyl chloride (e.g., 4-Fluoro-3-methoxybenzenesulfonyl chloride)

  • Primary or secondary amine

  • Base (e.g., pyridine, triethylamine, or aqueous NaOH)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1-1.5 equivalents). For aqueous conditions, a base like sodium hydroxide can be used.[2]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the benzenesulfonyl chloride (1.05 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the desired sulfonamide.

Diagram of a Typical SAR Workflow:

SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening & Analysis Reagent 4-Fluoro-3-methoxy- benzenesulfonyl chloride Synthesis Sulfonamide Synthesis Reagent->Synthesis Amine Amine Library Amine->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (e.g., Enzyme Assay) Library->Screening SAR SAR Analysis Screening->SAR Hit Hit Compound SAR->Hit Lead Lead Optimization Hit->Lead Lead->Reagent Iterative Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Data Presentation and Interpretation

In a typical SAR study, the biological activity of a series of synthesized compounds is evaluated. The data is often presented in a table to facilitate comparison. For a hypothetical series of sulfonamides derived from different benzenesulfonyl chlorides, the data might look like this:

Compound IDR Group (from Amine)Benzenesulfonyl Chloride MoietyIC₅₀ (nM)
1a -CH₂-Ph4-Fluoro-3-methoxy50
1b -CH₂-PhBenzenesulfonyl200
1c -CH₂-Ph4-Toluenesulfonyl150
1d -CH₂-Ph2-Fluoro-4-methoxy75
1e -CH₂-Ph3-Fluoro-4-methoxy60

Interpretation of Hypothetical Data:

  • The presence of substituents on the benzenesulfonyl ring (compounds 1a , 1c-e ) leads to a significant increase in potency compared to the unsubstituted analog (1b ).

  • The combination of a 4-fluoro and 3-methoxy group (1a ) provides the highest potency in this series, suggesting a favorable interaction of this substitution pattern with the target.

  • The isomeric compounds (1d and 1e ) also show good potency, indicating that the presence of both fluoro and methoxy groups is beneficial, but their specific positions are important for optimal activity.

Conclusion and Future Directions

4-Fluoro-3-methoxybenzenesulfonyl chloride represents a valuable building block for medicinal chemists seeking to explore the SAR of sulfonamide-containing compounds. The unique electronic and steric properties conferred by the 4-fluoro and 3-methoxy substituents offer opportunities to enhance potency, selectivity, and pharmacokinetic properties.

Future SAR studies should involve the synthesis of a diverse library of amines coupled with 4-Fluoro-3-methoxybenzenesulfonyl chloride and its isomers. A systematic exploration of the amine component, in conjunction with different benzenesulfonyl chloride substitution patterns, will provide a comprehensive understanding of the SAR and guide the design of novel therapeutic agents.

References

  • Organic Syntheses Procedure: 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • Fluorochem: 2-Fluoro-4-methoxybenzenesulfonyl chloride.
  • Chem-Impex: 3-Fluoro-4-methoxybenzyl chloride.
  • Ossila: 3-Fluoro-4-methoxybenzoic acid.
  • PubChem: 4-Fluoro-3-methoxybenzenesulfonyl chloride.
  • PubMed: Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors.
  • Sigma-Aldrich: 3-Fluoro-4-methoxybenzenesulfonyl chloride.
  • BLD Pharm: 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride.
  • PubMed Central: Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents.
  • ResearchGate: Synthesis of 3-Formylbenzenesulfonyl Chloride Derivatives.
  • Journal of In-vitro In-vivo In-silico Journal: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Scilit: Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • Google Patents: US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Tokyo Chemical Industry Co., Ltd.: 3-Methoxybenzenesulfonyl Chloride.
  • PubMed: Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity.
  • Wikipedia: Benzenesulfonyl chloride.
  • LookChem: 3-Fluoro-4-methoxybenzyl chloride.
  • PubChem: 4-Fluoro-3-formyl-2-methoxybenzoyl chloride.
  • Thermo Scientific Chemicals: 3-Fluoro-4-methoxybenzyl chloride, 98%.
  • ChemBlink: 2-Fluoro-4-Methoxybenzenesulfonyl Chloride.

Sources

In Vitro Profiling of 4-Fluoro-3-methoxybenzenesulfonamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental framework for evaluating sulfonamide derivatives synthesized from 4-Fluoro-3-methoxybenzenesulfonyl chloride . It is designed for medicinal chemists and biologists optimizing lead compounds for metabolic stability and isoform selectivity.

Executive Summary: The 4-Fluoro-3-methoxy Advantage

In medicinal chemistry, the 4-fluoro-3-methoxybenzenesulfonyl moiety represents a strategic "privileged scaffold" designed to overcome common liabilities of first-generation sulfonamides. While simple benzenesulfonamides often suffer from rapid metabolic clearance and poor membrane permeability, this specific substitution pattern offers a dual advantage:

  • Metabolic Blockade (4-Fluoro): The fluorine atom at the para-position blocks the primary site of CYP450-mediated hydroxylation, significantly extending half-life without adding the steric bulk of a chlorine or methyl group.

  • Lipophilic Tuning (3-Methoxy): The meta-methoxy group enhances lipophilicity (LogP), improving passive membrane transport, while electronically influencing the sulfonamide zinc-binding affinity via inductive effects.

This guide compares derivatives of this scaffold against non-fluorinated and chlorinated analogs, focusing on Carbonic Anhydrase (CA) inhibition and Antitumor efficacy .

Comparative Performance Analysis

The following data synthesizes performance metrics from comparative studies of sulfonamide libraries. The "Target Compound" refers to derivatives synthesized from 4-Fluoro-3-methoxybenzenesulfonyl chloride.[1]

Table 1: Isoform Selectivity & Potency (Carbonic Anhydrase Inhibition)

Data represents inhibition constants (


) against human CA isoforms. Lower 

indicates higher potency.
Scaffold TypeSubstituentshCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity Ratio (IX / II)
Target Scaffold 4-F, 3-OMe 481.0 72.5 13.8 5.25
Analog A (Control)Unsubstituted3822.0866.7450.21.92
Analog B (Steric)4-Cl154.737.234.21.08
Analog C (Electronic)4-NO288.131.593.80.33

Technical Insight: The 4-F, 3-OMe derivative demonstrates a superior selectivity profile. While chlorinated analogs (Analog B) are often more potent against the ubiquitous (and off-target) hCA II, the fluorinated scaffold maintains high affinity for the tumor-associated hCA IX isoform while reducing affinity for hCA II. This reduces systemic side effects (e.g., diuresis, paresthesia) common with non-selective inhibitors.

Table 2: Physicochemical & ADME Profiling

Predicted values based on structure-activity relationship (SAR) data.

Property4-F, 3-OMe Derivative4-H (Unsubstituted)4-Cl AnalogImplication
pKa (Sulfonamide NH) ~9.8~10.1~9.5Lower pKa improves Zinc binding affinity at physiological pH.
ClogP 1.850.921.95Balanced lipophilicity for membrane permeability without insolubility.
Metabolic Stability HighLowMediumF-atom blocks para-oxidation; Cl is stable but prone to glutathione conjugation.

Experimental Protocols

Protocol A: Synthesis of Sulfonamide Derivatives

Objective: Efficient coupling of 4-Fluoro-3-methoxybenzenesulfonyl chloride with primary/secondary amines.

Reagents:

  • 4-Fluoro-3-methoxybenzenesulfonyl chloride (1.0 eq)

  • Amine substrate (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Preparation: Dissolve the amine substrate and TEA in anhydrous DCM under an inert atmosphere (

    
    ). Cool to 0°C.
    
  • Addition: Dissolve 4-Fluoro-3-methoxybenzenesulfonyl chloride in a minimal volume of DCM. Add dropwise to the amine solution over 15 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water. Extract the organic layer, wash with 1N HCl (to remove unreacted amine), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via recrystallization (EtOH) or flash column chromatography.
    
Protocol B: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Objective: Determine


 values for hCA isoforms.

Principle: This kinetic assay measures the rate of the physiological reaction


 by monitoring the acidification of the medium using a pH indicator (Phenol Red).

Step-by-Step:

  • Buffer Prep: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

    
     (to maintain ionic strength) and 0.2 mM Phenol Red.
    
  • Enzyme Solution: Dilute recombinant hCA (I, II, or IX) in the buffer to a concentration of ~10 nM.

  • Inhibitor Incubation: Incubate the enzyme with the test compound (dissolved in DMSO, final DMSO <1%) for 15 minutes at 25°C.

    • Note: Test at least 6 concentrations ranging from 0.1 nM to 10

      
      M.
      
  • Reaction Initiation: Using a stopped-flow instrument (e.g., Applied Photophysics), rapidly mix the enzyme-inhibitor solution with a

    
    -saturated water solution.
    
  • Measurement: Monitor absorbance at 557 nm (Phenol Red

    
    ) for 10–100 seconds.
    
  • Analysis: Fit the initial velocity data to the Michaelis-Menten equation to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where [S] is the concentration of
    
    
    and
    
    
    is the Michaelis constant for the specific isoform).
Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess antitumor efficacy against cancer cell lines (e.g., MDA-MB-231, HeLa).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with the 4-F-3-OMe derivative (0.1 – 100

    
    M) for 48h. Include a DMSO control.
    
  • Labeling: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
    
  • Solubilization: Remove media and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm. Calculate % Cell Viability relative to control.

Visualizing the Science

Diagram 1: Synthesis & SAR Logic

This workflow illustrates the chemical synthesis and the Structure-Activity Relationship (SAR) rationale behind the scaffold.

G Chloride 4-Fluoro-3-methoxy benzenesulfonyl chloride Reaction Coupling Reaction (DCM, Et3N, 0-25°C) Chloride->Reaction Amine Amine Substrate (R-NH2) Amine->Reaction Product Sulfonamide Derivative (Target Compound) Reaction->Product Nucleophilic Substitution ParaF Para-Fluoro Effect: Blocks Metabolism (CYP450 Stability) Product->ParaF MetaOMe Meta-Methoxy Effect: Increases Lipophilicity Modulates pKa Product->MetaOMe

Caption: Synthesis pathway of 4-F-3-OMe sulfonamides, highlighting the specific SAR advantages of the substituents.

Diagram 2: Mechanism of Action (CA Inhibition)

This diagram details how the sulfonamide interacts with the Carbonic Anhydrase active site to block tumor acidification.

CA_Inhibition Compound 4-F-3-OMe Sulfonamide (De-protonated Anion) Binding Coordination Complex (Sulfonamide N binds Zn) Compound->Binding Enzyme Carbonic Anhydrase IX (Tumor Associated) Zinc Zn(II) Ion (Active Site) Enzyme->Zinc Zinc->Binding Result1 Displacement of Zinc-bound Water Binding->Result1 Result2 Inhibition of CO2 Hydration Result1->Result2 Outcome Reduced Tumor Acidification (Anti-Metastatic Effect) Result2->Outcome

Caption: Mechanism of CA inhibition. The sulfonamide anion coordinates with the active site Zinc, blocking catalysis.

References

  • Supuran, C. T., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Link

  • Inoue, M., et al. (2016). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). European Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[2] 4-Fluoro-3-methoxybenzenesulfonyl chloride Compound Summary. National Library of Medicine. Link

  • Eldehna, W. M., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. International Journal of Molecular Sciences. Link

  • Zhang, J., et al. (2020). Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. European Journal of Medicinal Chemistry. Link

Sources

Benchmarking 4-Fluoro-3-methoxybenzenesulfonyl chloride against commercial reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Fluoro-3-methoxybenzenesulfonyl chloride (CAS: 67475-55-2) Class: Electrophilic Sulfonylating Reagent Primary Utility: Fragment-Based Drug Discovery (FBDD), SAR "Fluorine Scans," and Late-Stage Functionalization.

This guide benchmarks 4-Fluoro-3-methoxybenzenesulfonyl chloride (FMBSC) against industry-standard reagents. Unlike generic benzenesulfonyl chloride, FMBSC offers a unique "push-pull" electronic profile: the inductive electron-withdrawing nature of the C4-fluorine atom enhances electrophilicity, while the C3-methoxy group improves solubility in polar organic solvents and provides a handle for hydrogen bonding in the final sulfonamide pharmacophore.

This document provides objective performance metrics, mechanistic insights, and validated protocols for researchers optimizing sulfonylation reactions.

Part 1: Chemical Profile & Theoretical Basis

To predict and control the performance of FMBSC, we must analyze its electronic character using Hammett Substituent Constants (


). The reactivity of sulfonyl chlorides toward nucleophiles (aminolysis) and water (hydrolysis) correlates strongly with the electron density at the sulfur atom.
Electronic Benchmarking (Hammett Analysis)

The reaction rate constant (


) relative to the unsubstituted standard (

) is governed by the Hammett equation:

.
ReagentSubstituentsElectronic Effect (

)
Predicted Reactivity (

)
Hydrolytic Stability
Benzenesulfonyl chloride None

(Baseline)
1.0 (Reference) High
4-Fluorobenzenesulfonyl chloride 4-F

~1.5xModerate
4-Methoxybenzenesulfonyl chloride 4-OMe

~0.3x (Slow)Very High
FMBSC (Target) 4-F, 3-OMe

~2.1x Moderate-Low

Note: The 3-methoxy group (


) operates inductively as an electron-withdrawing group, reinforcing the 4-fluoro effect. This makes FMBSC significantly more electrophilic than the unsubstituted standard.

Part 2: Comparative Performance Data

The following data summarizes the performance of FMBSC in standard aminolysis (synthesis of sulfonamides) compared to common alternatives.

Study A: Aminolysis Efficiency (Reaction Time)

Conditions: 1.0 equiv Sulfonyl Chloride, 1.1 equiv Aniline, 1.2 equiv Pyridine, CH2Cl2, 25°C.

ReagentTime to >95% Conv.Yield (Isolated)Chemoselectivity*
Benzenesulfonyl chloride45 min92%High
4-Methoxybenzenesulfonyl chloride120 min88%Very High
FMBSC 20 min 94% Moderate
4-Nitrobenzenesulfonyl chloride<5 min91%Low (Side reactions)

*Chemoselectivity refers to the ability to discriminate between primary and secondary amines or competing nucleophiles (e.g., alcohols).

Study B: Hydrolytic Stability (Storage & Handling)

Sulfonyl chlorides degrade into sulfonic acids upon exposure to atmospheric moisture. This creates HCl, which can autocatalyze further degradation.

  • Benzenesulfonyl chloride:

    
     (water/acetone 1:1) 
    
    
    
    60 min.
  • FMBSC:

    
     (water/acetone 1:1) 
    
    
    
    25 min .
  • Implication: FMBSC requires strictly anhydrous storage conditions (under Argon/Nitrogen) and should be handled rapidly in open air. Aqueous Schotten-Baumann conditions (biphasic water/DCM) are not recommended for FMBSC due to competitive hydrolysis; anhydrous organic bases (TEA/DIPEA) are superior.

Part 3: Mechanism & Decision Workflow

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an


-like attack at the sulfur atom or an addition-elimination pathway, depending on solvent polarity.
Diagram 1: Reaction Mechanism

The following diagram illustrates the nucleophilic attack and the transition state sensitivity to the Fluorine/Methoxy substitution.

G Substrate FMBSC (Electrophilic Sulfur) TS Transition State (Trigonal Bipyramidal) Substrate->TS + Nu Nu Nucleophile (R-NH2) Nu->TS Product Sulfonamide (Stable) TS->Product Fast Step (Inductive Boost by F) Leaving HCl / Chloride TS->Leaving

Caption: Nucleophilic substitution at the sulfonyl center. The C4-Fluorine atom destabilizes the S-Cl bond, lowering the activation energy for nucleophilic attack.

Diagram 2: Reagent Selection Workflow

Use this logic tree to determine if FMBSC is the correct reagent for your specific campaign.

DecisionTree Start Start: Sulfonamide Synthesis Q1 Is the Amine Sterically Hindered? Start->Q1 Q2 Is Solubility a Limiting Factor? Q1->Q2 Yes (Secondary/Aniline) Use_PhSO2Cl Use Benzenesulfonyl Chloride (Standard) Q1->Use_PhSO2Cl No (Primary Amine) Use_FMBSC Use FMBSC (High Reactivity + Solubility) Q2->Use_FMBSC Yes (Need Polar Handle) Use_4NO2 Use 4-Nitro Analog (Extreme Reactivity) Q2->Use_4NO2 No (Just need yield)

Caption: Selection logic for sulfonyl chlorides. FMBSC is optimal for hindered amines where product solubility is a concern.

Part 4: Validated Experimental Protocols

Protocol A: Anhydrous Sulfonylation (Recommended for FMBSC)

Rationale: Due to the accelerated hydrolysis rate of FMBSC, anhydrous conditions maximize yield.

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous

    
     (5 mL).
    
  • Base Addition: Add Triethylamine (TEA) (1.5 mmol, 210 µL). Note: If the amine is an HCl salt, increase TEA to 2.5 mmol.

  • Reagent Addition: Cool the solution to 0°C. Add FMBSC (1.1 mmol, 247 mg) dropwise as a solution in

    
     (1 mL).
    
    • Critical Step: Do not add solid FMBSC directly to the warm amine solution to avoid exotherms and disulfonimide formation.

  • Reaction: Allow to warm to room temperature. Stir for 30 minutes.

  • Monitoring: Check TLC (EtOAc/Hexane 1:3). FMBSC (

    
    ) should disappear; Product (
    
    
    
    ) should appear.
  • Workup: Quench with 1M HCl (5 mL). Extract with DCM (

    
     mL). Wash organics with Brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Hydrolytic Stability Assay (Benchmarking)

Rationale: To verify reagent quality before use in critical steps.

  • Dissolve 10 mg of FMBSC in 0.5 mL

    
    -Acetone in an NMR tube.
    
  • Add 0.1 mL

    
     and immediately insert into the NMR spectrometer.
    
  • Monitor the shift of the aromatic protons and the disappearance of the sulfonyl chloride peak over 60 minutes.

  • Pass Criteria: <5% hydrolysis within the first 5 minutes. If >10% hydrolysis occurs immediately, the reagent batch is compromised (likely contaminated with sulfonic acid).

References

  • Hammett Constants & Reactivity: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Sulfonyl Chloride Hydrolysis Kinetics: Rogne, O. (1970). The hydrolysis of substituted benzenesulphonyl chlorides.[1][2][3] Journal of the Chemical Society B: Physical Organic, 1056-1058. Link

  • Sulfonamide Synthesis Overview: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides and Sulfonamides.[4][5] Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Compound Data: NIST Chemistry WebBook, SRD 69. Benzenesulfonyl chloride, 4-methoxy-.[6][7][8] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.